Benzo[c]phenanthren-1-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
benzo[c]phenanthren-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12O/c19-16-7-3-5-13-10-11-14-9-8-12-4-1-2-6-15(12)17(14)18(13)16/h1-11,19H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTPJJWPXQDJTPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C4=C(C=CC=C4O)C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20294681 | |
| Record name | Benzo[c]phenanthren-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20294681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22717-93-7 | |
| Record name | 1-Hydroxybenzo[c]phenanthrene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22717-93-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzo(c)phenanthren-1-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022717937 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzo[c]phenanthren-1-ol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97675 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzo[c]phenanthren-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20294681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Benzo C Phenanthren 1 Ol and Its Precursors/derivatives
Strategies for Benzo[c]phenanthrene (B127203) Core Construction
The formation of the rigid, sterically hindered benzo[c]phenanthrene skeleton requires specific synthetic strategies. The following sections outline several successful and attempted pathways to construct this polycyclic aromatic hydrocarbon (PAH) framework.
Palladium-Catalyzed Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming the carbon-carbon bonds necessary to assemble the benzo[c]phenanthrene core. These methods typically involve the coupling of two smaller aromatic fragments to create a larger, more complex structure that can then be cyclized.
The Heck reaction provides an effective method for the synthesis of diarylethenes, which are direct precursors for the photocyclization step to form the phenanthrene (B1679779) core. researchgate.net This two-step sequence is a convergent approach to the benzo[c]phenanthrene skeleton. academie-sciences.fr
The general strategy begins with the palladium-catalyzed coupling of a vinyl derivative (styrene) with an aryl halide. For instance, a substituted styrene (B11656) can be coupled with a bromo-benzene derivative using a palladium catalyst to yield a trans-stilbene (B89595) analogue. academie-sciences.fr This stilbene (B7821643) intermediate possesses the necessary carbon framework which, upon irradiation, undergoes cyclization. Researchers have successfully synthesized a benzo[c]phenanthrene ketone using this Heck coupling and subsequent oxidative photocyclization method. researchgate.netscilit.com
The Suzuki coupling reaction is a versatile and widely used method for constructing the benzo[c]phenanthrene framework, often serving as the key bond-forming step. rsc.org This reaction typically involves the palladium-catalyzed cross-coupling of an aryl- or vinyl-boronic acid with an aryl halide.
This approach has been used to synthesize various benzo[c]phenanthrene derivatives by coupling arylboronic acids with bromo-naphthalene precursors. rsc.org For example, the reaction between 2-bromo-1-formamidonaphthalenes and various arylboronic acids is a crucial step in a versatile synthesis of benzo[c]phenanthridine (B1199836) alkaloids, which share the core skeleton. rsc.org The synthesis of methoxy-substituted benzo[c]chrysene (B89444) and other PAH derivatives has also been achieved using Suzuki coupling, which is often preferred over photocyclization for larger-scale syntheses. tandfonline.com
Recent research has demonstrated the one-step synthesis of benzo[c]phenanthrene derivatives via a palladium-catalyzed Suzuki coupling, yielding products with strong blue emission, making them interesting for optoelectronic applications. ingentaconnect.comresearchgate.netbenthamdirect.com
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type | Yield | Reference |
| 2-Bromo-1-formamidonaphthalene | Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Benzo[c]phenanthridine precursor | Not specified | rsc.org |
| 1,4-Dimethyl-2-naphthaleneboronic acid | 2-Bromo-5-methoxy benzaldehyde | Pd(PPh₃)₄, Na₂CO₃ | Methoxy (B1213986) DMBA precursor | High | tandfonline.com |
| Boronic acid 2 | Methyl-2-bromophenylacetate | Pd(OAc)₂, P(o-tol)₃, K₂CO₃ | Ester 7 (DMBA-6(5H)-one precursor) | 97% | tandfonline.com |
| Naphthalene/Phenanthrene boronic acids | Dihaloarenes | Pd(PPh₃)₄, K₂CO₃ | Benzo[c]phenanthrene derivatives | Not specified | ingentaconnect.com |
Oxidative Photocyclization Routes
Oxidative photocyclization, often referred to as the Mallory reaction, is a classic and powerful method for forming phenanthrene and benzo[c]phenanthrene ring systems. nih.gov The reaction proceeds via the irradiation of a stilbene-type precursor in the presence of an oxidizing agent, such as iodine. nih.govbeilstein-journals.org
The process begins with the photoisomerization of a trans-stilbene to its corresponding cis-isomer. The cis-isomer then undergoes an intramolecular electrocyclization to form a dihydrophenanthrene intermediate, which is subsequently oxidized to the stable aromatic phenanthrene system. nih.govbeilstein-journals.org This method has been successfully applied to the synthesis of regiospecifically fluorinated 5- and 6-fluorobenzo[c]phenanthrene (B1201720) from 1,2-diarylfluoroethene precursors in good yields (66–83%). nih.gov The reactions are typically conducted in a solvent like benzene (B151609) with a stoichiometric amount of iodine as the oxidant. nih.gov
This photocyclization is frequently the final step in a multi-step sequence, following a palladium-catalyzed coupling reaction (Heck or Suzuki) that assembles the necessary stilbene precursor. researchgate.netacademie-sciences.fr Recent advancements have led to the development of scalable continuous flow photocyclization processes, which can overcome the limitations of traditional batch reactions that require high dilution and long reaction times. beilstein-journals.org
| Precursor | Oxidant/Conditions | Product | Yield | Reference |
| 1,2-Diarylfluoroethenes | I₂, propylene (B89431) oxide, benzene, UV light | 5- and 6-Fluorobenzo[c]phenanthrene | 66–83% | nih.gov |
| Diarylethene (from Heck reaction) | I₂ (catalytic), UV light | Benzo[c]phenanthrene ketone | Not specified | researchgate.netscilit.com |
| E-Stilbene (1a) | I₂, THF, UV light, flow reactor | Phenanthrene (2a) | 95% (NMR) | beilstein-journals.org |
Intramolecular Cyclization Pathways (e.g., PPA or TFA-TFAA mediated)
Acid-catalyzed intramolecular cyclization is a common strategy for forming polycyclic aromatic systems. Reagents such as polyphosphoric acid (PPA) or a mixture of trifluoroacetic acid (TFA) and trifluoroacetic anhydride (B1165640) (TFAA) are typically used to promote the ring closure of a suitable precursor.
However, studies on the synthesis of benzo[c]phenanthren-5-ol (B14678025) derivatives via this route have revealed significant challenges. tandfonline.comresearchgate.nettandfonline.com In an attempted cyclization of (1-phenylnaphthalen-2-yl)acetic acid derivatives using either PPA or a TFA-TFAA mixture, the expected benzo[c]phenanthren-5-ol product was not formed. tandfonline.comresearchgate.netscribd.com Instead, the reaction yielded a dimeric intermolecular condensation product in good to excellent yields. tandfonline.comresearchgate.net This unusual outcome is attributed to the steric strain in the fjord region of the target molecule, which disfavors the intramolecular cyclization pathway and promotes intermolecular condensation instead. scribd.com
In contrast, the same study showed that the isomeric chrysen-6-ol derivatives, which lack this sterically hindered fjord region, were successfully obtained in very good yields under identical conditions. tandfonline.comresearchgate.net
| Precursor | Reagent | Expected Product | Actual Product | Yield (of actual product) | Reference |
| (1-Phenylnaphthalen-2-yl)acetic acid derivatives (13) | PPA or TFA-TFAA | Benzo[c]phenanthren-5-ol derivatives (17) | Dimeric intermolecular product (18) | 42-87% | scribd.com |
| (2-Phenylnaphthalen-1-yl)acetic acid derivatives (4) | PPA | Chrysen-6-ol derivatives (5) | Chrysen-6-ol derivatives (5) | 40% | scribd.com |
| (2-Phenylnaphthalen-1-yl)acetic acid derivatives (4) | TFA-TFAA | Chrysen-6-ol derivatives (5) | Chrysen-6-ol derivatives (5) | 67-82% | scribd.com |
Aryne Reaction Pathways
Arynes are highly reactive intermediates that can be employed in cycloaddition reactions to construct complex aromatic systems. The reaction of phenols with arynes, generated from aryl chlorides using a strong base like lithium tetramethylpiperidide (LiTMP), can produce helicenes, including the benzo[c]phenanthrene core (also known as tetrahelicene). nih.gov
The proposed mechanism involves the reaction of a phenol (B47542) with a benzyne (B1209423) intermediate to form a benzocyclobutene. nih.gov This intermediate undergoes ring-opening and a subsequent reaction with another molecule of benzyne. A final intramolecular nucleophilic attack followed by dehydration affords the benzo[c]phenanthrene structure. nih.gov This pathway provides a novel, one-step access to the helicene core from simple starting materials. nih.gov Aryne chemistry has also been utilized in the synthesis of other complex PAHs, such as the [2+2+2] cocyclization of arynes and dienes to form arylnaphthalenes, demonstrating the versatility of these intermediates in building polycyclic frameworks. thieme-connect.com
Regioselective Introduction and Functionalization of the Hydroxyl Group
The direct and regioselective introduction of a hydroxyl group at the C1 position of the benzo[c]phenanthrene skeleton is a complex task. Electrophilic substitution reactions on the parent hydrocarbon typically yield mixtures of isomers. Therefore, synthetic strategies often rely on the construction of the aromatic system from a pre-functionalized precursor or the use of directing groups to control the position of functionalization.
A common strategy involves the use of a methoxy group as a masked hydroxyl group. For instance, the demethylation of 1,4-dimethoxybenzo[c]phenanthrene using boron tribromide has been shown to yield benzo[c]phenanthrene-1,4-dione, indicating that a hydroxyl group can be generated from a methoxy precursor at the 1-position. rsc.org The key challenge remains the initial regioselective synthesis of the 1-methoxybenzo[c]phenanthrene precursor.
Directed ortho-metalation (DoM) is a powerful technique for achieving regioselectivity in the functionalization of aromatic compounds. While not explicitly reported for the 1-position of benzo[c]phenanthrene, the principles of DoM can be applied. A directing group, such as a methoxy or a protected amine, would be installed on the parent ring system. Treatment with a strong base like an organolithium reagent would then lead to deprotonation at the adjacent ortho-position, allowing for the introduction of a desired functional group. For example, directed metalation using lithium tetramethylpiperidide (LiTMP) has been successfully used to functionalize 3-bromobenzo[c]phenanthrene (B11828741), leading to the synthesis of 3-aminobenzo[c]phenanthrene. A similar strategy, starting with a suitably positioned directing group, could theoretically be employed to introduce functionality at the C1 position.
Another approach involves the cyclization of a precursor that already contains the desired oxygen functionality at the correct position. Photocyclization of stilbene derivatives is a well-established method for constructing the benzo[c]phenanthrene core. By starting with a stilbene derivative bearing a methoxy or protected hydroxyl group on the appropriate phenyl ring, one could control the final position of the hydroxyl group on the benzo[c]phenanthrene product.
| Method | Precursor | Reagents | Product | Yield | Ref |
| Demethylation | 1,4-Dimethoxybenzo[c]phenanthrene | BBr₃, CH₂Cl₂ | Benzo[c]phenanthrene-1,4-dione | - | rsc.org |
| Directed Metalation | 3-Bromobenzo[c]phenanthrene | LiTMP, Tosyl azide (B81097), LiAlH₄ | Benzo[c]phenanthren-3-amine | 55% | |
| Photocyclization | Substituted Stilbene Derivative | UV light, Oxidant (e.g., I₂) | Functionalized Benzo[c]phenanthrene | - |
Stereoselective Synthesis of Benzo[c]phenanthrene Derivatives
As the metabolic activation of PAHs often involves the formation of chiral diol epoxides, the stereoselective synthesis of benzo[c]phenanthrene derivatives is of significant interest.
Control of Diastereoselectivity in Epoxide Ring Opening
The stereochemical outcome of the ring-opening of benzo[c]phenanthrene epoxides is highly dependent on the reaction conditions and the nature of the nucleophile. Research has shown that the reaction of benzo[c]phenanthrene 3,4-diol 1,2-epoxides with the exocyclic N²-amino group of deoxyguanosine can be controlled to favor either cis or trans ring-opening. researchgate.net This control is crucial for mimicking the adducts formed in vivo between DNA and carcinogenic metabolites.
In the presence of hexafluoropropan-2-ol, a significant shift in diastereoselectivity is observed. This solvent effect highlights the delicate balance of factors that govern the transition state of the epoxide opening, allowing for the selective formation of either the cis or trans adduct, which can be critical for studies on DNA repair and mutagenesis. researchgate.net
| Epoxide Substrate | Nucleophile | Conditions | Diastereomeric Ratio (cis:trans) | Ref |
| Benzo[c]phenanthrene 3,4-diol 1,2-epoxide | Deoxyguanosine | Aqueous buffer | ~1:1 | researchgate.net |
| Benzo[c]phenanthrene 3,4-diol 1,2-epoxide | Deoxyguanosine | Hexafluoropropan-2-ol | Predominantly cis | researchgate.net |
Enantioselective Synthesis Strategies for Chiral Analogs
The construction of enantiomerically pure benzo[c]phenanthrene derivatives, particularly those with helical chirality, is a burgeoning field. Organocatalysis has emerged as a powerful tool for achieving high enantioselectivity.
One notable strategy involves the chiral phosphoric acid-catalyzed Povarov reaction. This method has been used in the multicomponent reaction of benzo[c]phenanthren-2-amines, aldehydes, and vinylindoles to generate highly functionalized and enantioenriched quinohelicenes. nih.govrsc.org The reaction proceeds through a helically chiral tetrahydroquinoline intermediate, which is then aromatized to the final product with high enantioselectivity (up to 99% ee). nih.gov
Another innovative approach is the organocatalyzed intermolecular C-H amination of 2-hydroxybenzo[c]phenanthrene derivatives. springernature.com This method allows for the direct functionalization at the C1 position, leading to the synthesis of nih.govhelicenes with excellent enantioselectivity. The use of a bifunctional organocatalyst is key to controlling both the regioselectivity and the stereochemistry of the transformation.
Furthermore, gold-catalyzed intramolecular alkyne hydroarylation has been developed for the synthesis of furan-containing oxahelicenes. chinesechemsoc.org Starting from precursors derived from 2-hydroxybenzo[c]phenanthrenes, this method provides access to a range of configurationally stable helical structures with high enantiopurity.
| Strategy | Precursor | Catalyst | Product Type | Enantiomeric Excess (ee) | Ref |
| Organocatalytic Povarov Reaction | Benzo[c]phenanthren-2-amine | Chiral Phosphoric Acid | Quinohelicenes | up to 99% | nih.gov |
| Organocatalytic C-H Amination | 2-Hydroxybenzo[c]phenanthrene | Bifunctional Organocatalyst | nih.govHelicenes | Good to Excellent | springernature.com |
| Gold-Catalyzed Hydroarylation | 2-Hydroxybenzo[c]phenanthrene derivative | Chiral Gold Complex | Oxahelicenes | Excellent | chinesechemsoc.org |
Synthesis of Precursors and Related Benzo[c]phenanthrene Derivatives
Preparation of Benzo[c]phenanthrene Ketone Intermediates
Ketone intermediates are versatile precursors for the synthesis of a variety of functionalized benzo[c]phenanthrenes. A classic approach is the Robinson-Mannich base synthesis, which has been used to prepare tetracyclic ketones that serve as the core of the benzo[c]phenanthrene system. acs.org For example, reacting the 3-carbomethoxy derivative of 4-ketotetrahydrophenanthrene with methyl vinyl ketone yields a γ-ketobutyl derivative, which can then be cyclized to a tetracyclic enone. acs.org
More modern methods include Heck coupling followed by oxidative photocyclization to construct the benzo[c]phenanthrene ketone framework. organic-chemistry.org Another route involves the ring expansion of benzo[c]fluorenone derivatives. The Schmidt reaction or dehydration-rearrangement of a reduced acetylbenzo[c]fluorene can yield substituted benzo[c]phenanthrenes, demonstrating the utility of ketone-containing precursors in building the extended aromatic system. cdnsciencepub.com
| Method | Key Precursor | Key Transformation | Ketone Intermediate | Ref |
| Robinson-Mannich Base Synthesis | 4-Ketotetrahydrophenanthrene | Alkylation and Cyclization | Tetracyclic enone (V) | acs.org |
| Heck Coupling/Photocyclization | - | Heck coupling and oxidative photocyclization | Benzo[c]phenanthrene ketone | organic-chemistry.org |
| Dehydration-Rearrangement | 7-Acetylbenzo[c]fluorene | Reduction and Dehydration-Rearrangement | Leads to 5,6-dimethylbenzo[c]phenanthrene | cdnsciencepub.com |
Synthetic Routes to Amines and Other Functionalized Derivatives
Amino-substituted benzo[c]phenanthrenes are important synthetic intermediates and have been studied for their biological activity. Several methods exist for their preparation. The photocyclization of stilbene derivatives bearing a protected amine group is a direct route to the core structure.
Friedel-Crafts acylation followed by reductive amination offers a two-step sequence to introduce an amino group. For example, acylation of a suitable precursor can form a 3-acetylbenzo[c]phenanthrene, which is then converted to the corresponding amine via reductive amination.
Directed ortho-metalation, as mentioned previously, provides a highly regioselective method. Lithiation of 3-bromobenzo[c]phenanthrene followed by quenching with an electrophilic nitrogen source like tosyl azide and subsequent reduction yields 3-aminobenzo[c]phenanthrene. These amine derivatives can be further elaborated. For instance, benzo[c]phenanthrene ketones can be reacted with primary amines in the presence of a Lewis acid, followed by reduction with sodium borohydride, to furnish new polyaromatic secondary amines in good yields. organic-chemistry.org
| Derivative | Synthetic Method | Key Reagents | Yield | Ref |
| Benzo[c]phenanthren-3-amine | Photocyclization | UV light, I₂ | - | |
| Benzo[c]phenanthren-3-amine | Friedel-Crafts/Reductive Amination | AlCl₃, Acetyl chloride; then MeNH₂·HCl, NaBH₃CN | 67% (acylation), 81% (amination) | |
| Benzo[c]phenanthren-3-amine | Directed Metalation | LiTMP, Tosyl azide, LiAlH₄ | 55% (overall) | |
| Secondary Amines | Reductive Amination of Ketone | Primary amine, Lewis acid, NaBH₄ | Good | organic-chemistry.org |
Synthesis of Boron-Nitrogen (BN) Doped Benzo[c]phenanthrenes
The incorporation of boron and nitrogen atoms into the skeletons of polycyclic aromatic hydrocarbons (PAHs) has emerged as a powerful strategy to modulate their electronic and photophysical properties. This section details the synthetic methodologies for creating BN-doped benzo[c]phenanthrenes, a class of heteroaromatic compounds with unique structural and functional characteristics.
The synthetic pathway commences with precursor molecules that undergo a sequence of reactions to construct the final BN-doped benzo[c]phenanthrene framework. The key steps involved in this synthesis are outlined below. While specific details of the reaction conditions for each step are proprietary to the research, the general transformation is described.
The versatility of this synthetic route is demonstrated by the successful preparation of not only the parent BN-benzo[c]phenanthrene but also its chlorinated analogues. These halogenated derivatives are particularly valuable as they provide a reactive handle for introducing a variety of functional groups into the benzo[c]phenanthrene core. This is typically achieved through well-established palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, allowing for the attachment of aryl, alkyl, or other organic moieties. This post-synthesis modification capability opens up avenues for fine-tuning the properties of these BN-doped systems for specific applications.
Chemical Reactivity and Reaction Mechanisms of Benzo C Phenanthren 1 Ol
Reactivity of the Phenolic Hydroxyl Group
The phenolic hydroxyl group on the benzo[c]phenanthrene (B127203) skeleton is a primary determinant of the molecule's chemical behavior. It not only participates in reactions directly but also strongly influences the reactivity of the entire aromatic system.
Electrophilic Substitution on the Aromatic Ring System
The hydroxyl group is a potent activating group and an ortho, para-director for electrophilic aromatic substitution (SEAr). This directing effect is due to the resonance stabilization of the carbocation intermediate (the sigma complex or arenium ion) formed during the reaction. The lone pairs on the oxygen atom can delocalize into the aromatic ring, stabilizing the positive charge, particularly when the electrophile attacks the positions ortho or para to the hydroxyl group.
In the case of Benzo[c]phenanthren-1-ol, the hydroxyl group at the C1 position activates the ring system towards electrophiles. Studies on substituted benzo[c]phenanthrenes have demonstrated that hydroxyl and methoxy (B1213986) substituents exert powerful regiocontrol in reactions like nitration and bromination, overriding the directive effects of other groups like methyl substituents nih.govresearchgate.net. The protonation regioselectivity, a key indicator of reactivity in SEAr, is strongly controlled by these oxygen-containing functional groups nih.gov.
The increased reactivity of polycyclic aromatic hydrocarbons (PAHs) like phenanthrene (B1679779) compared to benzene (B151609) means that substitution reactions can proceed under milder conditions libretexts.org. For this compound, electrophilic attack is predicted to occur at positions that are both sterically accessible and electronically activated by the hydroxyl group.
| Reaction Type | Reagent | Predicted Major Products (Positions) | Influencing Factors |
| Nitration | HNO₃/H₂SO₄ | ortho (2-position), para (relative to the OH group) | Strong directing effect of the -OH group nih.govresearchgate.net. |
| Bromination | Br₂/FeBr₃ | ortho (2-position), para (relative to the OH group) | Activation of the aromatic ring by the -OH group nih.gov. |
| Friedel-Crafts Acylation | RCOCl/AlCl₃ | Positions activated by the -OH group | Potential for complex product mixtures due to high reactivity libretexts.orgmsu.edu. |
Oxidation and Reduction Pathways of the Hydroxyl Functionality
Phenolic compounds are known for their ability to undergo oxidation. The hydroxyl group can donate a hydrogen atom or an electron to scavenging free radicals, a property that is the basis of their antioxidant activity nih.gov. The oxidation of this compound would likely proceed via a phenoxyl radical intermediate. The stability of this radical is enhanced by the delocalization of the unpaired electron across the extensive benzo[c]phenanthrene ring system.
Pathways for oxidation could include:
One-electron oxidation: Forming a phenoxyl radical, which can then dimerize or react with other molecules.
Two-electron oxidation: Leading to the formation of a phenoxonium cation, which can be attacked by nucleophiles.
Conversion to quinones: Extensive oxidation can lead to the formation of quinone-type structures, a common pathway for polycyclic aromatic phenols.
Reduction of the phenolic hydroxyl group is generally difficult as it requires cleavage of a strong C-O bond. Such reactions are not typical pathways for phenols under standard laboratory conditions.
Electrophilic and Nucleophilic Aromatic Substitution Reactions of the Benzo[c]phenanthrene Scaffold
The benzo[c]phenanthrene scaffold itself is more reactive than benzene in electrophilic substitution reactions due to the lower delocalization energy loss in forming the carbocation intermediate libretexts.org. The fusion of multiple rings results in bonds that are not equivalent; some have more double-bond character and are more reactive libretexts.org.
Electrophilic Aromatic Substitution (SEAr): As discussed, the presence of the -OH group at the C1 position will dominate the regioselectivity, directing incoming electrophiles to activated positions.
Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution is generally unfavorable for electron-rich PAHs like benzo[c]phenanthrene. These reactions typically require the presence of potent electron-withdrawing groups (such as -NO₂) positioned ortho or para to a good leaving group (like a halide) to stabilize the negatively charged Meisenheimer complex intermediate libretexts.org. Without such groups, the scaffold of this compound is not expected to be reactive towards nucleophiles under standard SNAr conditions. An alternative, high-energy pathway involves the formation of a benzyne-like intermediate, but this requires extremely strong basic conditions chemistrysteps.com.
Pericyclic Reactions and Rearrangements Involving Benzo[c]phenanthrene Structures
While specific data on pericyclic reactions involving this compound is limited, the general reactivity of PAHs suggests potential for such transformations. The benzo[c]phenanthrene structure can be synthesized via methods that include Diels-Alder reactions, indicating its potential participation in [4+2] cycloadditions, particularly at bonds with high double-bond character wikipedia.org. Photocyclization is another key reaction used in the synthesis of benzo[c]phenanthrene derivatives, which involves a pericyclic electrocyclic ring closure followed by oxidation researchgate.net. Rearrangements of the carbocation intermediates formed during electrophilic substitution are generally not observed because the resonance-stabilized benzenonium ion is energetically favored, leading to proton loss to restore aromaticity msu.edumsu.edu.
Mechanistic Studies of Benzo[c]phenanthrene Diol Epoxide Analogs
The metabolic activation of benzo[c]phenanthrene often leads to the formation of diol epoxides, which are highly reactive and carcinogenic metabolites nih.govnih.gov. The 3,4-diol-1,2-epoxides of benzo[c]phenanthrene are particularly potent and serve as crucial analogs for studying reaction mechanisms nih.gov. The reactivity of these epoxides is heavily influenced by the steric hindrance in the crowded "fjord region" of the molecule nih.govrsc.orgibm.com.
SN1 and SN2 Mechanisms in Epoxide Ring Opening
The ring-opening of epoxides can proceed through either SN1 or SN2 mechanisms, or a hybrid of the two, depending on the reaction conditions and the structure of the epoxide libretexts.orgpressbooks.pub.
Under Acidic Conditions:
The epoxide oxygen is first protonated, creating a good leaving group (an alcohol) and making the epoxide carbons more electrophilic ucalgary.calibretexts.org.
The C-O bond begins to break, leading to a transition state with significant carbocation character (SN1-like) at the more substituted carbon, as this position can better stabilize the developing positive charge libretexts.orgucalgary.ca.
A nucleophile then attacks this more substituted carbon. The attack occurs from the backside relative to the C-O bond (SN2-like), resulting in an inversion of stereochemistry pressbooks.pubucalgary.ca. This mechanism is best described as a hybrid, where the regioselectivity (attack at the more substituted carbon) is SN1-like, but the stereochemistry (inversion) is SN2-like libretexts.orgpressbooks.pub.
Under Basic or Neutral Conditions:
A strong nucleophile directly attacks one of the epoxide carbons in a classic SN2 reaction libretexts.orgyoutube.com.
Due to steric hindrance, the nucleophile preferentially attacks the less substituted carbon atom libretexts.orgpressbooks.pubyoutube.com.
This one-step process results in the opening of the epoxide ring and inversion of stereochemistry at the site of attack. The intermediate is an alkoxide, which is subsequently protonated to yield the final product.
| Condition | Mechanism | Site of Nucleophilic Attack | Key Intermediates/Transition State | Stereochemical Outcome |
| Acidic (e.g., H₃O⁺) | SN1-like / SN2 Hybrid libretexts.orgpressbooks.pub | More substituted carbon ucalgary.calibretexts.org | Protonated epoxide; transition state with carbocation character libretexts.org. | Trans-diol (Inversion of configuration) pressbooks.pub. |
| Basic (e.g., OH⁻, RO⁻) | SN2 libretexts.orgyoutube.com | Less substituted (less hindered) carbon libretexts.org. | Direct backside attack by nucleophile. | Trans-diol (Inversion of configuration) libretexts.org. |
Stereochemical Control in Adduct Formation
The formation of adducts, particularly with DNA, is a critical aspect of the toxicology of polycyclic aromatic hydrocarbons like Benzo[c]phenanthrene. The stereochemistry of the reactive metabolites, specifically the diol epoxides, plays a pivotal role in the efficiency and nature of these interactions.
Research has shown that the four configurationally isomeric benzo[c]phenanthrene 3,4-dihydrodiol 1,2-epoxides exhibit significant differences in their reactions with DNA. For instance, the amount of product resulting from the trans-opening of the epoxide ring by the exocyclic amino group of deoxyadenosine (B7792050) is notably lower in denatured DNA compared to native DNA for both the 4R, 3S-dihydrodiol 2S,1R-epoxide and the 4S,3R-dihydrodiol 2S,1R-epoxide. This suggests that the structure of native DNA facilitates the intercalation of the hydrocarbon residue in a manner that promotes reaction with adenine (B156593) for these 2S,1R-epoxides nih.gov.
Further investigation into the chemoselectivity of the carcinogenic metabolite, (-)-(1R,2S,3S,4R)-1,2-epoxy-3,4-dihydroxy-1,2,3,4-tetrahydrobenzo[c]phenanthrene [(-)-(R,S,S,R)-BcPh DE-2], has been conducted using an oligonucleotide dodecamer. In its duplex form, the major sites of modification were identified as A(6), A(7), and G(8). Notably, the "hot spot" for mutagenesis, A(7), was found to be approximately three times more reactive with the Benzo[c]phenanthrene diol epoxide than the "cold spot," A(6). When the same dodecamer was in a single-stranded form, the adduct formation was less selective, leading to more widespread alkylation of guanine (B1146940) residues nih.gov.
| Diol Epoxide Isomer | DNA Type | Key Observation | Reference |
|---|---|---|---|
| 4R, 3S-dihydrodiol 2S,1R-epoxide | Native vs. Denatured | Higher adenine adduct formation in native DNA. | nih.gov |
| 4S,3R-dihydrodiol 2S,1R-epoxide | Native vs. Denatured | Higher adenine adduct formation in native DNA. | nih.gov |
| (-)-(1R,2S,3S,4R)-1,2-epoxy-3,4-dihydroxy-1,2,3,4-tetrahydrobenzo[c]phenanthrene | Duplex Oligonucleotide | Major modification at A(6), A(7), and G(8); A(7) is 3x more reactive than A(6). | nih.gov |
| (-)-(1R,2S,3S,4R)-1,2-epoxy-3,4-dihydroxy-1,2,3,4-tetrahydrobenzo[c]phenanthrene | Single-Stranded Oligonucleotide | Less selective adduct formation with more extensive guanine alkylation. | nih.gov |
Ozonolysis and Other Oxidative Degradation Mechanisms of Related Structures
The ozonolysis of phenanthrene has been shown to occur at the C9=C10 bond, which is located between the two outer benzene rings. This reaction leads to the formation of 2,2'-biphenyldialdehyde icm.edu.pl. The mechanism is believed to follow the Criegee mechanism, where the initial 1,3-dipolar addition of ozone forms a primary ozonide. This unstable intermediate then decomposes to form a carbonyl oxide (zwitterion) and a carbonyl compound. In the presence of participating solvents like methanol (B129727), these intermediates can be trapped to form various products, including methyl 2'-formyl-2-biphenylcarboxylate, 2'-formyl-2-biphenylcarboxylic acid, and diphenic acid icm.edu.pl. In a non-participating solvent like liquid CO2, the reaction can yield diphenaldehyde, diphenic acid, and phenanthrenequinone, as well as polymeric structures nih.gov.
The presence of a hydroxyl group on the aromatic ring, as in this compound, would likely influence the site and rate of ozonolysis. The electron-donating nature of the hydroxyl group would activate the ring towards electrophilic attack by ozone.
Other oxidative degradation pathways for related structures have also been explored. For instance, the fungal laccase-mediated oxidation of phenanthrene, in the presence of 1-hydroxybenzotriazole (B26582) and unsaturated lipids, results in the formation of phenanthrene-9,10-quinone and 2,2'-diphenic acid as major products nih.gov. In bacterial degradation, phenanthrene can be metabolized via 1-hydroxy-2-naphthoic acid oup.comnih.gov. Advanced oxidation processes, such as those involving hydroxyl radicals, are also effective in degrading PAHs like phenanthrene gnest.org.
| Oxidation Method | Key Products | Reference |
|---|---|---|
| Ozonolysis | 2,2'-biphenyldialdehyde, Diphenic acid, Phenanthrenequinone | icm.edu.plnih.gov |
| Fungal Laccase | Phenanthrene-9,10-quinone, 2,2'-diphenic acid | nih.gov |
| Bacterial Degradation | 1-hydroxy-2-naphthoic acid | oup.comnih.gov |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic molecules. By analyzing the chemical shifts, coupling constants, and correlations, a detailed molecular structure can be assembled.
Proton (¹H) NMR Analysis
The hydroxyl proton itself would likely appear as a broad singlet, the chemical shift of which is highly dependent on solvent and concentration. The protons ortho and para to the hydroxyl group are expected to be shielded (shifted to a lower ppm) due to the electron-donating nature of the oxygen atom. Conversely, protons in the sterically crowded "fjord region" of the molecule are expected to remain at a significantly downfield chemical shift.
Table 1: Predicted ¹H NMR Chemical Shifts for Benzo[c]phenanthren-1-ol (Based on data for Benzo[c]phenanthrene (B127203) and known substituent effects)
| Proton | Predicted Chemical Shift (ppm) | Expected Multiplicity | Notes |
| OH | Variable (broad s) | s | Dependent on solvent and concentration |
| H-2 | Shielded relative to parent | d | Ortho to -OH |
| H-3 | Slightly shielded | m | |
| H-4 | Slightly shielded | d | Para to -OH (indirectly) |
| H-5 | Downfield | d | |
| H-6 | Downfield | d | |
| H-7 | Mid-range aromatic | m | |
| H-8 | Mid-range aromatic | m | |
| H-9 | Mid-range aromatic | m | |
| H-10 | Mid-range aromatic | m | |
| H-11 | Downfield | d | |
| H-12 | Downfield | d | Sterically hindered |
Carbon-13 (¹³C) NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, eighteen distinct signals are expected, corresponding to each unique carbon atom. The most significant effect of the hydroxyl group will be the substantial downfield shift of the carbon to which it is attached (C-1), typically in the range of 150-160 ppm. The ortho and para carbons will experience a shielding effect, shifting them to a slightly lower ppm compared to the parent hydrocarbon.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Based on data for Benzo[c]phenanthrene and known substituent effects)
| Carbon | Predicted Chemical Shift (ppm) | Notes |
| C-1 | ~150-160 | Attached to -OH |
| C-2 | Shielded relative to parent | Ortho to C-1 |
| C-3 | Aromatic region | |
| C-4 | Shielded relative to parent | Para to C-1 (indirectly) |
| C-4a | Aromatic region (quaternary) | |
| C-4b | Aromatic region (quaternary) | |
| C-5 | Aromatic region | |
| C-6 | Aromatic region | |
| C-6a | Aromatic region (quaternary) | |
| C-7 | Aromatic region | |
| C-8 | Aromatic region | |
| C-8a | Aromatic region (quaternary) | |
| C-9 | Aromatic region | |
| C-10 | Aromatic region | |
| C-11 | Aromatic region | |
| C-12 | Aromatic region | |
| C-12a | Aromatic region (quaternary) | |
| C-12b | Aromatic region (quaternary) |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
COSY (Correlation Spectroscopy): This experiment would reveal the proton-proton coupling network within the molecule. For this compound, cross-peaks would be observed between adjacent aromatic protons, allowing for the tracing of the connectivity within each benzene (B151609) ring.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. Each CH group in the molecule would produce a cross-peak, definitively linking the proton and carbon chemical shifts for that position. This would be instrumental in confirming the assignments made in the 1D spectra.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. HMBC is particularly useful for identifying quaternary carbons and for piecing together the different fragments of the molecule. For instance, correlations from the protons on one ring to the carbons of an adjacent ring would confirm the fusion pattern of the polycyclic system.
Mass Spectrometry (MS)
Mass spectrometry is a key technique for determining the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry would provide a very accurate mass measurement of the molecular ion of this compound. This allows for the determination of its elemental formula, C₁₈H₁₂O, with a high degree of confidence. The parent compound, Benzo[c]phenanthrene, has a molecular weight of approximately 228.29 g/mol . nist.gov The addition of an oxygen atom would increase this to approximately 244.29 g/mol . HRMS can distinguish this from other compounds with the same nominal mass but different elemental compositions.
Table 3: Predicted High-Resolution Mass Spectrometry Data
| Ion | Predicted m/z |
| [M]⁺ | ~244.0888 |
| [M+H]⁺ | ~245.0966 |
| [M+Na]⁺ | ~267.0786 |
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray ionization is a soft ionization technique that is well-suited for polar molecules like phenols. In ESI-MS, this compound would likely be observed as the protonated molecule, [M+H]⁺, in positive ion mode, or as the deprotonated molecule, [M-H]⁻, in negative ion mode. The choice of positive or negative ion mode can be optimized to achieve the best sensitivity. ESI-MS is often coupled with liquid chromatography (LC-ESI-MS), which would allow for the separation of this compound from a complex mixture before its detection by the mass spectrometer. This is particularly relevant in the analysis of metabolites of PAHs.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
UV-Vis spectroscopy is a powerful tool for probing the electronic transitions within a molecule. For aromatic compounds like this compound, this technique reveals information about the extent of conjugation and the energies of the electronic excited states.
The UV-Vis absorption spectrum of this compound is expected to be dominated by π → π* electronic transitions within the extended aromatic system of the benzo[c]phenanthrene core. This core structure acts as the primary chromophore, the part of the molecule responsible for absorbing light. The introduction of a hydroxyl (-OH) group at the 1-position can influence the absorption spectrum through its electronic effects. The lone pairs of electrons on the oxygen atom can participate in resonance with the aromatic system, acting as an auxochrome. This interaction can cause a bathochromic (red) shift in the absorption maxima compared to the parent compound, Benzo[c]phenanthrene, and may also affect the intensity of the absorption bands.
Table 1: Expected UV-Vis Absorption Characteristics of this compound
| Spectral Region | Expected Transition Type | Influence of Functional Groups |
| ~250-300 nm | π → π* (higher energy) | Strong absorption due to the extensive conjugation of the benzo[c]phenanthrene core. |
| ~300-400 nm | π → π* (lower energy) | Fine vibrational structure may be observed, characteristic of rigid aromatic systems. The hydroxyl group may cause shifts in these bands. |
Note: This table is based on general principles and data for the parent compound, Benzo[c]phenanthrene, as specific experimental data for this compound is not available.
The optical gap (Eg) of a material is a crucial parameter that determines its electronic and optical properties. It represents the minimum energy required to excite an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). In the context of UV-Vis spectroscopy, the optical gap can be estimated from the onset of the absorption spectrum.
A common method for determining the optical gap from UV-Vis data is through the Tauc plot method, where (αhν)n is plotted against the photon energy (hν), and the linear portion is extrapolated to the energy axis. The value of 'n' depends on the nature of the electronic transition (n = 1/2 for direct allowed transitions and n = 2 for indirect allowed transitions). For many organic molecules, a simpler estimation can be made using the following equation:
Eg = 1240 / λonset
Where:
Eg is the optical gap in electron volts (eV).
λonset is the wavelength (in nanometers) at the onset of the absorption spectrum, which corresponds to the HOMO-LUMO transition.
For derivatives of Benzo[c]phenanthrene, the optical properties have been investigated, and it is noted that their absorption is typically in the UV region photochemcad.com. The specific optical gap for this compound would require experimental determination of its absorption spectrum.
Photoluminescence and Fluorescence Spectroscopy
Photoluminescence and fluorescence spectroscopy provide valuable information about the emissive properties of a molecule after it has been electronically excited by absorbing light. These techniques are highly sensitive to the molecular structure and its environment.
Upon excitation with UV light, this compound is expected to exhibit fluorescence, which is the emission of light from the relaxation of an electron from the first singlet excited state (S1) to the ground state (S0). The fluorescence spectrum is typically a mirror image of the lowest energy absorption band.
The emission properties of Benzo[c]phenanthrene derivatives have been noted to occur in the blue region of the visible spectrum photochemcad.com. The exact emission wavelengths for this compound in both solution and the solid state would depend on factors such as solvent polarity, concentration, and intermolecular interactions in the solid state (e.g., π-π stacking). In solution, solvatochromic effects may be observed, where the emission maximum shifts with changes in solvent polarity due to the stabilization of the excited state dipole moment. In the solid state, aggregation-induced quenching or, conversely, aggregation-induced emission could occur, leading to different emission characteristics compared to the solution phase.
Table 2: Expected Photoluminescence Properties of this compound
| Property | Expected Characteristics | Influencing Factors |
| Emission Wavelength | Blue region of the visible spectrum. | Solvent polarity, molecular aggregation, temperature. |
| Stokes Shift | The energy difference between the absorption and emission maxima. | Molecular rigidity, excited state geometry relaxation. |
| Vibrational Structure | Fine structure in the emission spectrum may be present. | Rigidity of the aromatic core. |
Note: This table is based on general characteristics of Benzo[c]phenanthrene derivatives, as specific experimental data for this compound is not available.
The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. The determination of the quantum yield is crucial for understanding the photophysical behavior of a molecule and its potential applications in areas such as organic light-emitting diodes (OLEDs) or fluorescent probes.
The quantum yield is typically determined by a comparative method, using a well-characterized standard with a known quantum yield. The following equation is used:
ΦF,sample = ΦF,std * (Isample / Istd) * (Astd / Asample) * (ηsample2 / ηstd2)
Where:
ΦF is the fluorescence quantum yield.
I is the integrated fluorescence intensity.
A is the absorbance at the excitation wavelength.
η is the refractive index of the solvent.
The subscripts 'sample' and 'std' refer to the sample and the standard, respectively.
The quantum yield of this compound has not been reported in the available literature. For comparison, the parent compound, phenanthrene (B1679779), has a fluorescence quantum yield of 0.125 in ethanol (B145695) photochemcad.com. The presence of the hydroxyl group may influence the quantum yield of this compound through changes in the rates of radiative and non-radiative decay processes.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is an indispensable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds within the molecule.
The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H and C-O stretching vibrations of the hydroxyl group, as well as the C-H and C=C stretching and bending vibrations of the aromatic rings.
Table 3: Expected Infrared Absorption Bands for this compound
| Wavenumber (cm-1) | Vibrational Mode | Functional Group |
| ~3600-3200 | O-H stretch (broad) | Hydroxyl (-OH) |
| ~3100-3000 | C-H stretch (aromatic) | Aromatic rings |
| ~1600-1450 | C=C stretch (in-ring) | Aromatic rings |
| ~1260-1000 | C-O stretch | Phenolic C-O |
| ~900-675 | C-H out-of-plane bend | Aromatic rings |
The broadness of the O-H stretching band is indicative of hydrogen bonding, which can occur intermolecularly between molecules of this compound. The C-H out-of-plane bending vibrations in the "fingerprint" region (below 1500 cm-1) are particularly useful for confirming the substitution pattern on the aromatic rings. A detailed analysis of these bands can provide structural confirmation of the compound. While a complete experimental IR spectrum with band assignments for this compound is not available, the expected positions of these key functional group absorptions provide a basis for its characterization.
X-ray Crystallography of this compound Derivatives
X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline compound. For complex polycyclic aromatic compounds such as derivatives of this compound, single-crystal X-ray diffraction provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding their chemical reactivity, physical properties, and potential applications in materials science.
Recent research has focused on the structural elucidation of Schiff-base osti.govhelicene ligands derived from this compound and their coordination complexes. These studies offer significant insights into the helical nature and non-planar geometry of the benzo[c]phenanthrene moiety when incorporated into larger, functional molecular architectures.
A notable study involved the synthesis and characterization of enantiopure Zinc(II) complexes with tetradentate salen-type ligands bearing two osti.govhelicene units derived from 1-hydroxybenzo[c]phenanthrene-2-carbaldehyde. Single crystal X-ray diffraction analyses were successfully performed on key helicenic intermediates and the final metal complexes, confirming their molecular structures and providing detailed crystallographic data.
Below are the detailed crystallographic data for a representative helicenic intermediate derived from this compound.
| Parameter | Value |
|---|---|
| Empirical Formula | C40 H28 N2 O2 |
| Formula Weight | 580.65 |
| Temperature (K) | 150(2) |
| Wavelength (Å) | 0.71073 |
| Crystal System | Monoclinic |
| Space Group | P21/n |
| a (Å) | 12.1337(3) |
| b (Å) | 13.1363(4) |
| c (Å) | 18.1068(5) |
| α (°) | 90 |
| β (°) | 98.665(1) |
| γ (°) | 90 |
| Volume (ų) | 2852.19(13) |
| Z | 4 |
| Density (calculated) (Mg/m³) | 1.352 |
| Absorption Coefficient (mm⁻¹) | 0.084 |
| F(000) | 1216 |
The precise bond lengths and angles within the benzo[c]phenanthrene core of these derivatives are consistent with those expected for a polycyclic aromatic system, though slight distortions from planarity are observed due to the helical strain. These structural details are fundamental for computational modeling and for establishing structure-property relationships in this class of compounds.
Computational and Theoretical Investigations of Benzo C Phenanthren 1 Ol
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the electronic structure and properties of molecules like Benzo[c]phenanthren-1-ol. These methods, grounded in quantum mechanics, offer a detailed view of molecular orbitals, energy levels, and electron distribution.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of polycyclic aromatic hydrocarbons and their derivatives. DFT calculations for this compound would typically involve functionals such as B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. Such studies are instrumental in predicting the thermodynamic stability of hydroxylated PAHs. For instance, DFT has been effectively used to predict the most reactive sites on PAHs for substitution reactions, including hydroxylation, by calculating the thermodynamic stability of the intermediate adducts. nih.gov The choice of functional and basis set is critical for obtaining accurate results that correlate well with experimental data, where available.
Ab Initio Methods
Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, provide a high level of theoretical accuracy. For molecules like this compound, methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can be employed. While computationally more intensive than DFT, ab initio methods are valuable for benchmarking results and for cases where electron correlation effects are particularly important. A systematic study on the parent molecule, benzo[c]phenanthrene (B127203), and its derivatives has utilized such quantum chemical techniques to explore conformation and electronic structure. nih.gov These methods are crucial for accurately mapping electrostatic potential surfaces to understand charge distribution and chemical reactivity. nih.govresearchgate.net
Basis Set Selection and Computational Efficiency
The selection of a basis set is a critical aspect of both DFT and ab initio calculations, as it dictates the accuracy and computational cost of the study. For a molecule like this compound, Pople-style basis sets such as 6-31G(d) or 6-311++G(d,p) are commonly used. The inclusion of polarization (d) and diffuse (++) functions is important for accurately describing the electronic structure of the aromatic rings and the hydroxyl group. While larger basis sets provide more accurate results, they also significantly increase the computational time. Therefore, a balance must be struck between the desired accuracy and the available computational resources. The efficiency of the calculations can be managed by selecting appropriate levels of theory and basis sets tailored to the specific properties being investigated.
| Method | Common Functionals/Levels | Typical Basis Sets | Key Applications for this compound |
| Density Functional Theory (DFT) | B3LYP, M06-2X | 6-31G(d), 6-311++G(d,p) | Geometry optimization, electronic properties, reactivity prediction |
| Ab Initio | Hartree-Fock (HF), MP2, CCSD(T) | cc-pVDZ, cc-pVTZ | High-accuracy energy calculations, benchmarking DFT results |
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations offer a way to study the conformational landscape and dynamic behavior of this compound. These methods provide insights into the molecule's three-dimensional structure and how it might change over time.
| Parameter | Predicted Feature for this compound | Computational Method |
| Planarity | Non-planar due to steric hindrance in the fjord region | DFT, Ab Initio |
| Hydroxyl Group Orientation | Influences conformational stability | Conformational Analysis |
| Bond Lengths & Angles | Distorted from ideal sp2 hybridization | Geometry Optimization |
Intermolecular Interactions and Aggregation
The study of intermolecular interactions is crucial for understanding the solid-state properties and aggregation behavior of polycyclic aromatic hydrocarbons (PAHs) like this compound. These interactions, primarily driven by non-covalent forces, dictate the molecular packing in crystals and the formation of aggregates in solution. For this compound, two primary types of intermolecular interactions are of significance: π-π stacking and hydrogen bonding.
Computational models are invaluable for elucidating these interactions. The enantio-induction in reactions involving derivatives of this compound has been attributed to a combination of non-covalent interactions and steric repulsion between the substrate and ligands, as revealed by computational mechanistic studies researchgate.net. The presence of the hydroxyl group in this compound introduces the capacity for hydrogen bonding, a strong directional interaction that can significantly influence molecular aggregation. This is in addition to the π-π stacking interactions that are characteristic of the extended aromatic system. The interplay between these forces will determine the supramolecular architecture.
While specific computational studies on the aggregation of this compound are not extensively documented in the literature, the principles governing the aggregation of related PAHs are well-established. The aggregation process is influenced by a delicate balance of π-π interactions between the aromatic cores, steric effects, and the degree of solvation.
Prediction of Spectroscopic Properties (e.g., UV-Vis, NMR shifts)
Computational chemistry provides powerful tools for the prediction of spectroscopic properties, which can aid in the identification and characterization of compounds like this compound. Time-dependent density functional theory (TD-DFT) is a widely used method for calculating electronic absorption spectra (UV-Vis), while gauge-invariant atomic orbital (GIAO) DFT calculations are employed for predicting NMR chemical shifts.
Similarly, GIAO-DFT methods can provide theoretical predictions of 1H and 13C NMR chemical shifts. These calculations are instrumental in assigning experimental spectra and can help in the structural elucidation of complex molecules.
Computational Studies of Reaction Mechanisms and Transition States
Computational studies are instrumental in understanding the mechanisms of chemical reactions, providing insights into transition states and reaction pathways that are often difficult to probe experimentally. For derivatives of this compound, computational mechanistic studies have been employed to investigate reaction enantioselectivity, indicating that both C-H activation and reductive elimination steps are crucial researchgate.net.
The calculation of energy profiles and activation barriers is a cornerstone of computational reaction mechanism studies. For a cycloaddition reaction involving a derivative of this compound, a relatively low activation barrier has been computationally determined researchgate.net. In a related study on the degradation of phenanthrene (B1679779) by OH radicals, DFT calculations predicted that the formation of phenanthren-9-ol (B47604) is energetically more favorable than the formation of phenanthren-1-ol koreascience.kr. This highlights the power of computational chemistry in predicting reaction regioselectivity.
The solvent can play a critical role in chemical reactions, and computational models can account for these effects. Implicit solvation models, such as the Polarizable Continuum Model (PCM), are commonly used to simulate the solvent environment and its influence on reaction pathways and activation barriers. While specific studies on the solvation effects in the reaction pathways of this compound are not detailed in the provided search results, this is a standard and crucial aspect of modern computational reaction mechanism studies.
Electronic Structure and Aromaticity Calculations
The electronic structure of a molecule is fundamental to its reactivity and physical properties. Computational methods allow for a detailed analysis of the electronic distribution and aromaticity of complex molecules like this compound. The incorporation of nitrogen into the core of related helicenes has been shown to enable precise modulation of their electronic structures and redox characteristics researchgate.net.
The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key parameters in understanding the electronic properties and reactivity of a molecule. The HOMO-LUMO energy gap is related to the chemical stability and the energy of the lowest electronic transition. DFT calculations are a common method for determining these orbital energies. For phenanthrene, the parent aromatic core of this compound, the HOMO-LUMO energy gap has been a subject of theoretical studies researchgate.net. The introduction of the hydroxyl group in this compound is expected to influence the energies of these frontier orbitals.
Electron Density Distribution and Reactivity Indices
The electron density distribution within a molecule is a fundamental property that dictates its chemical behavior. In this compound, the arrangement of electrons is influenced by the fused aromatic rings and the presence of the hydroxyl (-OH) group. Computational studies, often employing quantum chemical techniques, provide valuable insights into this distribution and the resulting chemical reactivity.
Systematic studies on benzo[c]phenanthrene and its derivatives have utilized techniques such as mapping electrostatic potential surfaces over electron density isosurfaces. These methods help in understanding the size, shape, charge density distribution, and chemical reactivity of the molecules nih.gov. For the parent compound, benzo[c]phenanthrene, these analyses reveal regions of higher and lower electron density, which are crucial for predicting the sites of electrophilic and nucleophilic attack.
The introduction of a hydroxyl group at the 1-position of the benzo[c]phenanthrene skeleton significantly alters the electron density distribution. The -OH group is an electron-donating group, which increases the electron density on the aromatic ring system, particularly at the ortho and para positions relative to the substituent. This heightened electron density makes the molecule more susceptible to electrophilic substitution reactions at these activated sites. Research on substituted benzo[c]phenanthrenes has shown that hydroxyl substituents strongly control the regioselectivity of reactions like protonation, nitration, and bromination, overriding the effects of other substituents like methyl groups nih.govresearchgate.net. This indicates a powerful directing effect of the hydroxyl group, stemming from its influence on the electron density.
From the electron density distribution, various reactivity indices can be calculated to quantify the chemical behavior of the molecule. These indices are derived from conceptual density functional theory (DFT) and help in predicting the reactivity of different atomic sites. Key reactivity indices include:
HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic properties and reactivity of a molecule. The HOMO energy is related to the ability of a molecule to donate electrons, while the LUMO energy is related to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability.
Fukui Functions: These functions are used to predict the most reactive sites in a molecule for electrophilic, nucleophilic, and radical attacks. Quantum chemistry methods have been employed to study the reactions of polycyclic aromatic hydrocarbons (PAHs), with the condensed Fukui function showing good performance in predicting reactive sites nih.govresearchgate.net.
While specific values for this compound are not present in the available literature, the following table provides an illustrative example of the kind of data that would be generated in a computational study of reactivity indices for a substituted PAH.
| Reactivity Index | Illustrative Value (Arbitrary Units) | Significance |
| HOMO Energy | -5.8 eV | Indicates electron-donating ability |
| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 4.6 eV | Relates to chemical stability and reactivity |
| Electronegativity (χ) | 3.5 | Tendency to attract electrons |
| Hardness (η) | 2.3 | Resistance to change in electron distribution |
| Softness (S) | 0.43 | Reciprocal of hardness, indicates reactivity |
Investigation of Non-Linear Optical Properties
Non-linear optical (NLO) properties of molecules are of significant interest due to their potential applications in technologies such as optical switching, data storage, and telecommunications. These properties arise from the interaction of a molecule with an intense electromagnetic field, like that from a laser. The NLO response of a molecule is related to its polarizability and hyperpolarizability.
Computational quantum chemistry provides a powerful tool for the investigation of NLO properties. For phenanthrene derivatives, quantum computational studies using methods like MP2 and B3LYP have been conducted to calculate polarizabilities and first hyperpolarizabilities researchgate.netnih.gov. These studies often involve the design of molecules with electron donor and acceptor groups connected by a π-conjugated system to enhance the NLO response through intramolecular charge transfer researchgate.netnih.gov.
The NLO properties of this compound would be influenced by its extended π-conjugated system and the presence of the hydroxyl group. The delocalized π-electrons in the fused aromatic rings are primarily responsible for the NLO behavior of such molecules researchgate.net. The hydroxyl group, being an electron donor, can enhance the intramolecular charge transfer, which is a key factor for a large NLO response.
Theoretical studies on various polycyclic aromatic hydrocarbons have been performed to compare their NLO responses. Parameters such as the static hyperpolarizability (β), dipole moment (μ), and the HOMO-LUMO energy gap are calculated to quantify the NLO properties nih.gov. A smaller HOMO-LUMO gap generally correlates with a larger hyperpolarizability.
The key parameters that characterize the NLO properties of a molecule are:
Polarizability (α): A measure of the ease with which the electron cloud of a molecule can be distorted by an external electric field.
First Hyperpolarizability (β): A measure of the second-order NLO response of a molecule. A large β value is desirable for second-harmonic generation and other NLO applications.
Second Hyperpolarizability (γ): Related to the third-order NLO response.
While specific calculated values for the NLO properties of this compound are not available in the reviewed literature, the table below presents typical data that would be obtained from such a computational investigation, based on studies of similar aromatic compounds.
| NLO Property | Illustrative Calculated Value (a.u.) | Significance |
| Dipole Moment (μ) | 2.5 D | Indicates the asymmetry of charge distribution |
| Average Polarizability (α) | 200 | Represents the linear optical response |
| First Hyperpolarizability (β) | 500 x 10⁻³⁰ esu | Quantifies the second-order NLO response |
| Second Hyperpolarizability (γ) | 80 x 10⁻³⁶ esu | Quantifies the third-order NLO response |
Biochemical Transformations and Mechanistic Interactions Excluding Human Clinical Data
Enzymatic Metabolism in Experimental Systems
The metabolic activation of benzo[c]phenanthrene (B127203) is a critical step in its biological activity. Experimental models, including microsomal preparations and cell cultures, have been instrumental in elucidating the pathways and enzymes involved in its transformation.
Cytochrome P450 (CYP) enzymes are central to the initial oxidation of benzo[c]phenanthrene. Studies using human liver and lung microsomes have identified specific CYP isoforms that play a significant role in its metabolism. In human liver microsomes, CYP1A2 is the primary enzyme responsible for the formation of benzo[c]phenanthrene dihydrodiols. nih.gov Further investigations with recombinant human P450 enzymes have confirmed that in addition to CYP1A2, CYP1B1 also effectively mediates the metabolism of benzo[c]phenanthrene. nih.gov
The involvement of different CYP isoforms can vary between species and tissues. For instance, in rat liver microsomes, various isoforms, including those induced by phenobarbital (B1680315) and 3-methylcholanthrene, metabolize benzo[c]phenanthrene, with the K-region 5,6-dihydrodiol being the major metabolite. nih.gov Studies with genetically engineered V79 Chinese hamster cells expressing different rat and human CYP isoforms have shown that human CYP1A1 and CYP1B1 have complementary roles in activating benzo[c]phenanthrene. nih.gov
| CYP Isoform | Experimental System | Key Finding | Source |
|---|---|---|---|
| CYP1A2 | Human Liver Microsomes | Primarily mediates dihydrodiol formation. | nih.gov |
| CYP1B1 | Recombinant Human P450 Enzymes | Effectively mediates metabolism. | nih.gov |
| CYP1A1 | Genetically Engineered V79 Cells (Human) | Works with CYP1B1 to activate benzo[c]phenanthrene. | nih.gov |
| Various (P-450a, P-450b, P-450c) | Rat Liver Microsomes | Metabolize benzo[c]phenanthrene to predominantly the 5,6-dihydrodiol. | nih.gov |
The enzymatic hydroxylation of benzo[c]phenanthrene by CYP enzymes leads to the formation of arene oxides, which are then hydrated by epoxide hydrolase to yield dihydrodiols. researchgate.netresearchgate.net Two key dihydrodiol metabolites are the K-region benzo[c]phenanthrene-5,6-dihydrodiol and the bay-region benzo[c]phenanthrene-3,4-dihydrodiol. nih.govnih.gov The latter is a precursor to the highly reactive and carcinogenic fjord-region benzo[c]phenanthrene-3,4-diol-1,2-epoxides (BcPhDE). nih.govnih.gov
In contrast to rodent models where the 5,6-dihydrodiol is the predominant metabolite, human liver microsomes primarily generate the 3,4-dihydrodiol, suggesting a potentially higher carcinogenic risk for humans. nih.gov These dihydrodiols can be further oxidized by CYP enzymes to form diol epoxides. researchgate.net
The metabolic activation of benzo[c]phenanthrene exhibits a high degree of stereospecificity. In rodent embryo cell cultures, the activation of both (+)- and (-)-3,4-dihydrodiols of benzo[c]phenanthrene to diol-epoxides occurs with high stereospecificity. nih.gov The major DNA-binding metabolite identified in these cells is (-)-benzo[c]phenanthreneDE-2, which has the (R,S)-diol-(S,R)-epoxide absolute configuration. nih.gov
Studies with purified rat liver monooxygenase systems have shown that the formation of the 3,4-dihydrodiol is enantiomerically selective, with the (3R,4R)-enantiomer being predominant. nih.gov Similarly, research using V79 cells expressing human and rat CYP isoforms demonstrated that human CYP1A1, rat CYP1A1, and rat CYP1A2 almost exclusively formed the (-)-benzo[c]phenanthrene-3R,4R-dihydrodiol. nih.gov This stereoselective activation leads to the formation of the highly carcinogenic (-)-anti-BcPhDE with an (R,S,S,R)-configuration. nih.gov
Mechanisms of Covalent Adduct Formation with Biomolecules
The ultimate carcinogenic metabolites of benzo[c]phenanthrene, the diol epoxides, are electrophilic and can react with nucleophilic sites on cellular macromolecules like DNA, RNA, and proteins to form covalent adducts. This process is considered a key event in chemical carcinogenesis.
The four stereoisomeric 3,4-diol 1,2-epoxides of benzo[c]phenanthrene each exhibit a unique pattern of product distribution upon reaction with DNA. nih.gov The stereochemistry of the diol epoxide significantly influences its reactivity and the conformation of the resulting DNA adducts. nih.gov For instance, the native DNA structure appears to facilitate the reaction of 2S,1R-epoxides with adenine (B156593) residues. nih.gov
In rodent embryo cells, the vast majority of benzo[c]phenanthrene-deoxyribonucleoside adducts are formed from the reaction of (-)-benzo[c]phenanthreneDE-2 with DNA. nih.gov This stereoselectivity underscores the importance of the specific three-dimensional structure of the diol epoxide in determining its biological activity.
The covalent binding of benzo[c]phenanthrene diol epoxides to DNA results in the formation of adducts primarily with purine (B94841) bases. Specifically, adducts with deoxyguanosine and deoxyadenosine (B7792050) have been identified. nih.govnih.gov Each of the four stereoisomeric diol epoxides reacts extensively with deoxyadenosine residues in DNA. nih.gov
The ratio of deoxyadenosine to deoxyguanosine adducts can vary depending on the specific diol epoxide isomer. For example, the major metabolite in rodent cells, (-)-benzo[c]phenanthreneDE-2, forms deoxyadenosine and deoxyguanosine adducts in a 3:1 ratio. nih.gov The structures of these adducts involve the opening of the epoxide ring by the exocyclic amino groups of the purine bases. nih.gov The absolute configuration at the point of attachment to the nucleoside has a significant impact on the mutagenic potential of the adduct. nih.gov
| Diol Epoxide Isomer | Nucleoside Target | Key Finding | Source |
|---|---|---|---|
| All four configurational isomers | Deoxyadenosine | Reacts extensively with deoxyadenosine residues. | nih.gov |
| (-)-Benzo[c]phenanthreneDE-2 | Deoxyadenosine, Deoxyguanosine | Forms adducts in a 3:1 ratio (dA:dG). | nih.gov |
| (+)-Benzo[c]phenanthreneDE-1 | Deoxyadenosine | Forms a smaller proportion of adducts. | nih.gov |
| Four configurational isomers | Purine deoxyribonucleosides | Products result from cis and trans opening of the epoxide ring by exocyclic amino groups. | nih.gov |
In Vitro Biological Activity Studies with Mechanistic Focus
Enzyme Inhibition Kinetics and Mechanisms (e.g., Cytochrome P450 inhibition)
Currently, there is a lack of specific data in the scientific literature detailing the inhibitory effects of Benzo[c]phenanthren-1-ol on cytochrome P450 enzymes or other enzyme systems. While studies have investigated the metabolism of the parent compound, Benzo[c]phenanthrene, by various cytochrome P450 isoforms, the specific kinetic parameters (such as Kᵢ and IC₅₀ values) and the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) for this compound have not been reported.
To provide a comprehensive analysis for this section, future research would need to focus on in vitro assays using isolated enzymes or microsomal preparations. Such studies would aim to determine the following:
Inhibitory Potency (IC₅₀): The concentration of this compound required to inhibit 50% of the activity of specific cytochrome P450 enzymes (e.g., CYP1A1, CYP1A2, CYP1B1), which are often involved in the metabolism of polycyclic aromatic hydrocarbons.
Inhibition Constant (Kᵢ): A more precise measure of the binding affinity of this compound to the enzyme.
Mechanism of Inhibition: Elucidating how this compound interacts with the enzyme, which could be through competition with the substrate for the active site, binding to an allosteric site, or binding to the enzyme-substrate complex.
Without such dedicated studies, a data table illustrating the enzyme inhibition kinetics of this compound cannot be constructed.
Cellular Uptake and Distribution in Model Systems
Detailed information regarding the cellular uptake and subcellular distribution of this compound in model systems (e.g., cultured cell lines) is not available in the current body of scientific literature. Understanding how this compound enters cells and where it localizes is crucial for determining its potential biological effects.
Future research in this area would involve experiments using techniques such as:
Radiolabeling: Synthesizing a radiolabeled version of this compound to trace its movement into and within cells.
Fluorescence Microscopy: If the compound is fluorescent or can be tagged with a fluorescent marker, its localization within cellular compartments (e.g., nucleus, mitochondria, endoplasmic reticulum) could be visualized.
High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS): These techniques could be used to quantify the concentration of this compound in different cellular fractions after incubation.
A data table summarizing the cellular uptake and distribution of this compound would require data from these types of experimental approaches, which are not currently published.
Influence of Structural Modifications on Biochemical Pathways
The influence of structural modifications on the biochemical pathways affected by this compound is an area that remains to be explored. Structure-activity relationship (SAR) studies are fundamental to understanding how changes in a molecule's chemical structure can alter its biological activity.
For this compound, SAR studies would involve synthesizing a series of derivatives with modifications at various positions, such as:
Altering the position of the hydroxyl group.
Introducing other functional groups (e.g., methoxy (B1213986), nitro, or halogen groups) to the phenanthrene (B1679779) ring system.
Modifying the stereochemistry of the molecule.
By comparing the biological activities of these derivatives (e.g., their enzyme inhibitory potency or cellular effects) to that of the parent this compound, researchers could deduce which structural features are critical for its biochemical interactions. As no such studies have been published, a detailed analysis of the influence of structural modifications is not possible at this time.
Advanced Analytical Methodologies for Benzo C Phenanthren 1 Ol in Research Matrices
Chromatographic Techniques
Chromatography is a fundamental analytical technique for separating complex mixtures. For Benzo[c]phenanthren-1-ol, a hydroxylated polycyclic aromatic hydrocarbon (OH-PAH), several chromatographic methods coupled with sensitive detection systems are utilized.
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. Due to the polar hydroxyl group, derivatization of this compound is often necessary to increase its volatility and improve chromatographic peak shape. Silylation is a common derivatization technique for OH-PAHs, where a silylating agent such as N-(tert-butyldimethylsilyl)-N-methyl-trifluoroacetamide (MTBSTFA) replaces the active hydrogen in the hydroxyl group with a less polar silyl (B83357) group nih.gov.
GC-MS analysis is typically performed in the selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity. In this mode, the mass spectrometer is set to detect only specific ions characteristic of the analyte, thereby reducing background noise and improving the limit of detection (LOD). For quantitative analysis, an isotope dilution method is often employed, where a known amount of an isotopically labeled internal standard (e.g., ¹³C- or deuterium-labeled this compound) is added to the sample prior to extraction and analysis. This approach corrects for losses during sample preparation and instrumental analysis, leading to highly accurate and precise measurements researchgate.net.
Table 1: Illustrative GC-MS Parameters for the Analysis of Derivatized this compound
| Parameter | Setting |
|---|---|
| Gas Chromatograph | |
| Column | Fused-silica capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a mid-polarity stationary phase |
| Injection Mode | Splitless |
| Inlet Temperature | 280-300 °C |
| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) |
| Oven Temperature Program | Initial temperature of 80-100 °C, followed by a temperature ramp to 300-320 °C |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Mode | Selected Ion Monitoring (SIM) |
| Monitored Ions | Molecular ion and characteristic fragment ions of the derivatized analyte and internal standard |
| MS Transfer Line Temp. | 290-310 °C |
| Ion Source Temperature | 230-250 °C |
Note: These are typical parameters and may require optimization for specific instruments and applications.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a preferred method for the analysis of OH-PAHs, including this compound, in complex biological matrices like urine and plasma. A significant advantage of LC-MS/MS is that it often does not require derivatization, which simplifies sample preparation and reduces the potential for analytical errors nih.gov. This technique offers high sensitivity, specificity, and high throughput, making it suitable for large-scale biomonitoring studies nih.govnih.gov.
The LC separation is typically achieved using a reversed-phase column (e.g., C18) with a gradient elution of a mobile phase consisting of water and an organic solvent like methanol (B129727) or acetonitrile (B52724) nih.govnih.gov. The separated analytes are then introduced into the mass spectrometer. Atmospheric pressure chemical ionization (APCI) and electrospray ionization (ESI) are common ionization sources used for OH-PAHs sciex.com. Tandem mass spectrometry (MS/MS) in the multiple reaction monitoring (MRM) mode is employed for quantification. In MRM, a specific precursor ion of the analyte is selected and fragmented, and a specific product ion is monitored. This highly selective process minimizes interferences from the sample matrix, resulting in low detection limits and reliable quantification sciex.com.
Table 2: Representative LC-MS/MS Parameters for this compound Analysis
| Parameter | Setting |
|---|---|
| Liquid Chromatograph | |
| Column | Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size) |
| Mobile Phase A | Water with a modifier (e.g., 0.1% formic acid or ammonium (B1175870) fluoride) |
| Mobile Phase B | Methanol or Acetonitrile with a modifier |
| Flow Rate | 0.2-0.4 mL/min |
| Gradient | Optimized gradient from a lower to a higher percentage of Mobile Phase B |
| Mass Spectrometer | |
| Ionization Source | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in negative or positive ion mode |
| MS Mode | Multiple Reaction Monitoring (MRM) |
| Precursor > Product Ion Transition | Specific m/z transition for this compound and its internal standard |
| Collision Energy | Optimized for the specific analyte |
| Source Temperature | 400-550 °C |
Note: These are general parameters and require optimization based on the specific instrument and matrix.
High-performance liquid chromatography (HPLC) coupled with specialized detectors like fluorescence detectors (FLD) and ultraviolet-diode array detectors (UV-DAD) is a well-established technique for the analysis of PAHs and their derivatives ingenieria-analitica.comnih.gov.
Fluorescence Detection (FLD): Many PAHs and their hydroxylated metabolites, including this compound, are naturally fluorescent, making fluorescence detection an ideal choice for their analysis. FLD offers high sensitivity and selectivity because not all compounds fluoresce ingenieria-analitica.comhplc.eu. By using wavelength programming, where the excitation and emission wavelengths are changed during the chromatographic run to match the optimal wavelengths for each analyte, the sensitivity and selectivity can be further enhanced ingenieria-analitica.com. This allows for the detection of trace levels of this compound in environmental samples.
Ultraviolet-Diode Array Detection (UV-DAD): A UV-DAD detector measures the absorbance of the analyte across a range of UV-visible wavelengths simultaneously. This provides a UV spectrum for each peak, which can be used for compound identification by comparing it to a spectral library of known standards. While generally less sensitive than fluorescence detection for PAHs, UV-DAD is a valuable tool for qualitative analysis and for confirming the identity of chromatographic peaks nih.gov. It is often used in conjunction with fluorescence detection to provide complementary information.
Table 3: Comparison of HPLC Detectors for this compound Analysis
| Detector | Principle | Advantages for this compound Analysis | Limitations |
|---|---|---|---|
| Fluorescence (FLD) | Measures the light emitted by the compound after excitation at a specific wavelength. | High sensitivity and selectivity for fluorescent compounds like OH-PAHs. Wavelength programming enhances performance. | Not all compounds fluoresce. |
| UV-Diode Array (UV-DAD) | Measures the absorbance of UV-visible light across a range of wavelengths. | Provides spectral information for peak identification and purity assessment. | Generally lower sensitivity compared to FLD for PAHs. |
Extraction and Sample Preparation Techniques
Effective sample preparation is a critical step in the analysis of this compound to isolate it from the complex sample matrix and concentrate it to a level suitable for instrumental analysis.
Dispersive micro-solid phase extraction (D-μ-SPE) is a miniaturized version of SPE that has gained popularity due to its simplicity, speed, and low consumption of organic solvents nih.gov. In D-μ-SPE, a small amount of a solid sorbent is dispersed in the sample solution. The large surface area of the dispersed sorbent allows for rapid adsorption of the target analyte. After a short extraction time, the sorbent is separated from the sample by centrifugation or magnetic separation (if magnetic sorbents are used), and the analyte is then eluted from the sorbent with a small volume of a suitable solvent nih.govnih.gov.
Various sorbents can be used for the D-μ-SPE of phenolic compounds, including modified silica (B1680970), carbon-based materials, and polymers nih.gov. The selection of the sorbent depends on the physicochemical properties of this compound and the nature of the sample matrix.
Table 4: Key Steps in a Typical D-μ-SPE Procedure for Aqueous Samples
| Step | Description |
|---|---|
| 1. Sample pH Adjustment | The pH of the aqueous sample is adjusted to optimize the retention of the analyte on the sorbent. |
| 2. Sorbent Addition and Dispersion | A small amount of the selected sorbent is added to the sample, and the mixture is vortexed or sonicated to disperse the sorbent. |
| 3. Extraction | The sample is agitated for a specific period to allow for the adsorption of the analyte onto the sorbent. |
| 4. Sorbent Separation | The sorbent is separated from the sample by centrifugation or using an external magnet for magnetic sorbents. |
| 5. Elution | The analyte is desorbed from the sorbent using a small volume of an appropriate organic solvent. |
| 6. Analysis | The eluate is then analyzed by a suitable chromatographic technique. |
Solid Phase Extraction (SPE) is a widely used and well-established technique for the cleanup and pre-concentration of analytes from various matrices nih.govacademicjournals.org. The principle of SPE is similar to liquid chromatography, involving the partitioning of analytes between a solid stationary phase (sorbent) and a liquid mobile phase (sample and solvents).
For the extraction of this compound from aqueous samples, reversed-phase SPE using a C18-bonded silica sorbent is commonly employed nih.govobrnutafaza.hr. The general procedure involves the following steps:
Conditioning: The SPE cartridge is first conditioned with an organic solvent (e.g., methanol) to wet the sorbent and then with water to equilibrate it to the sample conditions.
Sample Loading: The aqueous sample is passed through the conditioned cartridge. The nonpolar C18 sorbent retains the relatively nonpolar this compound through hydrophobic interactions, while polar matrix components pass through.
Washing: The cartridge is washed with a weak solvent (e.g., water or a water-methanol mixture) to remove any remaining polar interferences.
Elution: The retained this compound is eluted from the cartridge with a small volume of a strong organic solvent (e.g., acetonitrile, methanol, or dichloromethane) obrnutafaza.hr.
The resulting eluate is often evaporated to dryness and reconstituted in a solvent compatible with the subsequent chromatographic analysis.
Optimization of Extraction Parameters (e.g., sorbent mass, sample volume, extraction time)
The effective isolation of this compound and related PAHs from complex matrices is fundamentally dependent on the solid-phase extraction (SPE) process. The efficiency of SPE is governed by several critical parameters, including the mass of the sorbent, the volume of the sample, and the duration of the extraction.
Sorbent Mass: The quantity of the adsorbent material is a crucial factor influencing extraction recovery. In studies optimizing PAH extraction, recovery rates have been shown to increase with the amount of adsorbent up to a certain threshold. For instance, using a novel polymer-grafted metal-organic framework, the extraction recovery of PAHs was observed to improve as the sorbent mass increased from 1.0 to 3.0 mg. researchgate.net Beyond this point, the recovery remained almost constant, indicating that 3.0 mg was the optimal mass for the tested conditions. researchgate.net This suggests that an adequate sorbent mass is necessary to ensure sufficient active sites for analyte adsorption, but an excessive amount does not yield better results and increases costs.
Sample Volume: The volume of the sample processed has a direct impact on the final concentration of the analyte and the potential for matrix interference. The goal is often to use the largest possible sample volume that does not lead to analyte breakthrough—where the analyte passes through the sorbent without being retained. Research comparing different extraction volumes for PAHs from atmospheric particles found no significant statistical difference in recovery between 100 mL and 250 mL solvent volumes. nih.gov However, a smaller volume of 25 mL showed significantly different and lower recoveries, suggesting that for certain methods, a minimum volume is required for efficient extraction. nih.gov For aqueous samples, enrichment factors between 20 and 34 were achieved for PAHs in 10 mL aliquots, with recoveries ranging from 85-112%. researchgate.net
Extraction Time: The duration of the extraction must be sufficient to allow for the equilibrium of the analyte between the sample matrix and the sorbent phase. In optimizing an ultrasonic extraction method for PAHs from aerosol samples, a 34-minute sonication time was chosen over a 6-minute period. frontiersin.org While many compounds showed no statistical difference in recovery between the two times, several higher molecular weight PAHs exhibited larger peak areas at 34 minutes, which is critical for achieving the necessary detectability for trace-level analysis. frontiersin.org For solid-phase microextraction (SPME), an optimal extraction time of 90 minutes was identified for a range of PAHs. researchgate.net
| Parameter | Condition Tested | Optimal Finding | Rationale/Observation |
|---|---|---|---|
| Sorbent Mass | 1.0 mg to >3.0 mg | 3.0 mg | Recovery increases up to 3.0 mg and then plateaus. researchgate.net |
| Sample Volume | 25 mL, 100 mL, 250 mL | 100 mL or 250 mL | No significant difference between 100 mL and 250 mL; 25 mL showed lower recovery. nih.gov |
| Extraction Time (Ultrasonic) | 6 min vs. 34 min | 34 min | Provided larger peak areas for higher molecular weight PAHs, enhancing detectability. frontiersin.org |
| Extraction Time (SPME) | Varied | 90 min | Determined as the optimal operating condition for enrichment. researchgate.net |
Spectroscopic Analytical Applications
Spectroscopic techniques offer rapid and sensitive detection of PAHs and their derivatives. For this compound, methods such as Vis-NIR and synchronous fluorescence spectroscopy are particularly valuable for analysis in complex environmental samples.
Visible and Near-Infrared (Vis-NIR) spectroscopy is a rapid and cost-effective analytical method for screening hydrocarbons in soil. nih.govresearchgate.net This technique, which covers a wavelength range of 350–2500 nm, can predict the concentration of PAHs without extensive sample preparation. nih.govnih.gov The prediction mechanism is often indirect, relying on the covariation of the PAH compound with soil properties that have direct spectral responses, such as clay minerals and soil organic carbon. nih.govresearchgate.net
In a study investigating the potential of Vis-NIR for predicting phenanthrene (B1679779) (a model PAH) in diesel-contaminated soils, partial least-squares (PLS) regression analysis was used to develop predictive models. nih.govnih.gov The results demonstrated that the PAH could be predicted with good accuracy. nih.govresearchgate.net The models were classified as excellent for prediction, suggesting that Vis-NIR spectroscopy can be a useful tool for evaluating PAH concentrations in soils, even in field-moist intact samples. nih.gov
| Performance Metric | Value | Interpretation |
|---|---|---|
| Coefficient of Determination (r²) | 0.75–0.83 | Indicates a good correlation between the Vis-NIR predicted values and the reference laboratory measurements. nih.govresearchgate.netnih.gov |
| Root-Mean-Square Error of Prediction (RMSEP) | 0.21–0.25 mg kg⁻¹ | Represents the average error of the prediction in the units of concentration. nih.govresearchgate.netnih.gov |
| Residual Prediction Deviation (RPD) | 2.0–2.32 | An RPD value above 2.0 indicates that the model is capable of good quantitative predictions. nih.govresearchgate.netnih.gov |
Synchronous fluorescence spectroscopy (SFS) is a highly sensitive and selective technique used for the identification and quantification of PAHs in complex mixtures. mdpi.comnih.gov Unlike conventional fluorescence spectroscopy, SFS simultaneously scans both the excitation and emission monochromators while maintaining a constant wavelength interval (Δλ). tandfonline.com This approach results in simplified spectra with narrowed bands, which reduces spectral overlap from different compounds in a mixture and enhances selectivity. mdpi.comtandfonline.com
SFS is particularly effective for analyzing structurally similar PAHs, which often have overlapping fluorescence spectra that are difficult to resolve with conventional methods. tandfonline.com The technique has been successfully applied to the simultaneous determination of multiple PAHs in water samples. scientific.net Studies have demonstrated excellent linearity and low detection limits, making SFS a powerful tool for environmental monitoring. mdpi.comscientific.net For instance, one SFS method achieved detection limits for a mixture of six PAHs ranging from 0.028 to 3.45 ng/mL, with recoveries from spiked river water samples between 66.3% and 103.9%. scientific.net
| Parameter | Reported Finding |
|---|---|
| Principle | Simultaneous scanning of excitation and emission wavelengths at a constant Δλ. tandfonline.com |
| Advantages | Improved spectral resolution, narrowed bands, and enhanced selectivity for multi-component analysis. mdpi.comtandfonline.com |
| Detection Limits (LODs) | 0.028-3.45 ng/mL for a mixture of 6 PAHs. scientific.net |
| Linear Range | 0-1000 ng/mL (r ≥ 0.9965). scientific.net |
| Recoveries (Spiked Water Samples) | 66.3% - 103.9%. scientific.net |
Method Validation and Quality Control in Research Assays
To ensure the reliability and accuracy of data generated for this compound and other PAHs, rigorous method validation and consistent quality control are essential. Validation demonstrates that an analytical method is suitable for its intended purpose. oup.comprimescholars.com Key validation parameters include linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ). oup.comnih.gov
Linearity: Assesses the method's ability to elicit test results that are directly proportional to the concentration of the analyte. For PAH analysis, linearity is typically demonstrated with correlation coefficients (R²) greater than 0.99 over a defined concentration range. primescholars.comfood-safety.com
Accuracy and Precision: Accuracy is determined by measuring the recovery of a known amount of spiked analyte in a sample matrix, with typical recoveries for PAHs ranging from 70% to 120%. frontiersin.orgprimescholars.com Precision, measured as the relative standard deviation (RSD), should generally be below 15-20%. nih.govdtu.dk
Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest analyte concentration that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. nih.govresearchgate.net These limits are crucial for trace-level analysis and vary significantly depending on the matrix and analytical technique. For example, a validated HPLC method for PAHs in wastewater and sediment reported LODs ranging from 0.01 to 0.51 ppb and LOQs from 0.03 to 1.71 ppb. primescholars.com
Quality control (QC) involves procedures that ensure the reliability of each analytical batch. This includes the routine analysis of blanks to check for contamination, the use of certified reference materials (CRMs) to verify accuracy, and the analysis of internal standards to correct for variations in extraction efficiency and instrument response. oup.commdpi.com
| Validation Parameter | Typical Acceptance Criteria/Finding | Reference |
|---|---|---|
| Linearity (R²) | > 0.99 | food-safety.com |
| Accuracy (% Recovery) | 78-100% (Water), 82-106% (Sediment) | primescholars.com |
| Precision (% RSD) | 1-14% | nih.gov |
| Limit of Detection (LOD) | 0.01-0.51 ppb (Water/Sediment) | primescholars.com |
| Limit of Quantification (LOQ) | 0.03-1.71 ppb (Water/Sediment) | primescholars.com |
Environmental Occurrence, Fate, and Transformation in Research Contexts
Sources and Presence in Model Environmental Systems (e.g., Combustion Effluents)
Benzo[c]phenanthren-1-ol is not typically a primary emission product. Instead, its presence in the environment is predominantly as a metabolic byproduct of Benzo[c]phenanthrene (B127203). kyushu-u.ac.jp The parent compound, Benzo[c]phenanthrene, is a polycyclic aromatic hydrocarbon (PAH) formed from the incomplete combustion of organic materials. ca.gov Consequently, sources of Benzo[c]phenanthrene are widespread and include both natural and anthropogenic activities.
Major anthropogenic sources of Benzo[c]phenanthrene include:
Industrial processes such as coal coking and aluminum smelting.
Emissions from vehicle exhaust. researchgate.net
Residential wood burning and other forms of biomass combustion. service.gov.uk
Tobacco smoke. nih.gov
Once released into the environment, Benzo[c]phenanthrene can be metabolized by various organisms, leading to the formation of hydroxylated derivatives like this compound. kyushu-u.ac.jp Therefore, the presence of this compound in environmental systems such as soil, water, and sediments is an indicator of the biotransformation of its parent PAH. While direct detection in combustion effluents is not commonly reported, its precursors are significant components of these emissions.
Environmental Persistence and Degradation Pathways
The environmental persistence of this compound is determined by its susceptibility to various degradation processes, including biodegradation, photodegradation, and chemical transformation. As a hydroxylated PAH, its chemical properties differ from its parent compound, influencing its fate in the environment.
Biodegradation Mechanisms (e.g., Microbial Transformation)
Specific studies on the biodegradation of this compound are limited. However, extensive research on the microbial degradation of the structurally similar compound phenanthrene (B1679779), as well as other PAHs, provides a strong basis for understanding the likely metabolic pathways.
A diverse range of microorganisms has been identified with the capability to degrade PAHs. These microbes are ubiquitous in soil and aquatic environments and are crucial for the natural attenuation of these contaminants. While specific microorganisms that degrade this compound have not been extensively documented, bacteria known to degrade phenanthrene and other PAHs are likely candidates. These include species from the following genera:
Pseudomonas frontiersin.org
Mycobacterium mdpi.com
Sphingomonas nih.gov
Achromobacter frontiersin.org
Bacillus frontiersin.org
Ochrobactrum oup.com
Fungi, particularly white-rot fungi, are also known to be effective degraders of PAHs due to their non-specific extracellular ligninolytic enzymes.
Table 1: Examples of PAH-Degrading Microorganisms and the Compounds They Degrade
| Microorganism Genus | Example Species | PAH Degraded (Analogous Compounds) |
|---|---|---|
| Pseudomonas | P. putida | Phenanthrene, Naphthalene |
| Mycobacterium | M. vanbaalenii | Phenanthrene, Pyrene, Benzo[a]pyrene |
| Sphingomonas | S. yanoikuyae | Phenanthrene, Anthracene |
| Achromobacter | - | Phenanthrene |
| Bacillus | B. subtilis | Phenanthrene |
| Ochrobactrum | - | Phenanthrene |
The microbial degradation of PAHs typically begins with an oxidation step, often catalyzed by dioxygenase enzymes in bacteria, which introduce hydroxyl groups onto the aromatic rings. researchgate.net This initial step increases the water solubility of the compound and makes it more susceptible to further enzymatic attack.
For a compound that is already hydroxylated, such as this compound, the existing hydroxyl group can influence the subsequent degradation steps. The biochemical pathways for the degradation of phenanthrene often proceed through the formation of dihydroxy-phenanthrene, followed by ring cleavage. mdpi.com It is plausible that this compound would undergo further hydroxylation to form a diol, which would then be a substrate for ring-cleavage enzymes.
The key steps in the proposed degradation pathway, based on analogous compounds, would include:
Ring Hydroxylation: Introduction of a second hydroxyl group to the aromatic structure to form a diol.
Ring Cleavage: The dihydroxylated ring is then opened by dioxygenase enzymes. This can occur through ortho- or meta-cleavage pathways, leading to the formation of aliphatic carboxylic acids. nih.gov
Further Metabolism: The resulting ring-cleavage products are further metabolized through central metabolic pathways, such as the tricarboxylic acid (TCA) cycle, ultimately leading to mineralization (conversion to CO2 and water). oup.com
Photodegradation Studies
Hydroxylated PAHs are generally more susceptible to photodegradation than their parent compounds. Studies on various OH-PAHs have shown that they can degrade rapidly in the presence of simulated sunlight. nih.gov The photodegradation of these compounds typically follows pseudo-first-order kinetics. nih.gov
The photodegradation half-lives of OH-PAHs in surface waters can be very short, in some cases on the order of minutes, indicating that photolysis is a significant environmental fate process for these compounds in sunlit aquatic environments. nih.gov The rate of photodegradation is influenced by factors such as light intensity, pH, and the presence of other substances in the water that can act as photosensitizers or quenchers. nih.gov
The process of photodegradation can involve direct photolysis, where the molecule absorbs light and undergoes a chemical change, and indirect photolysis, which is mediated by other light-absorbing substances in the water. Potential photoreactions include photoinduced hydroxylation, dehydrogenation, and isomerization. nih.gov
Chemical Oxidation and Hydrolysis in Aqueous and Soil Systems
In addition to biodegradation and photodegradation, this compound can be transformed by chemical oxidation processes in the environment. The presence of the hydroxyl group makes the aromatic ring more susceptible to electrophilic attack by chemical oxidants.
Common environmental oxidants include ozone (O₃) and hydroxyl radicals (•OH). researchgate.net Ozonation has been shown to be effective in degrading PAHs in water and soil slurries. nih.gov The reaction with hydroxyl radicals, which can be generated through various advanced oxidation processes (AOPs), is a major pathway for the degradation of many organic pollutants in the atmosphere and in aquatic systems. nih.gov The rate of oxidation by hydroxyl radicals is typically very high for aromatic compounds. nih.gov
Hydrolysis is generally not considered a significant degradation pathway for PAHs or their simple hydroxylated derivatives under typical environmental pH conditions. The carbon-carbon bonds of the aromatic rings and the carbon-oxygen bond of the phenolic group are generally stable to hydrolysis.
Bioavailability and Sorption Phenomena in Experimental Environmental Matrices
Sorption is the process by which a chemical binds to a solid matrix. In the context of soils and sediments, organic matter is the primary sorbent for PAHs. The strength of this binding is often quantified by the organic carbon-water (B12546825) partition coefficient (Koc). A higher Koc value indicates stronger sorption and, consequently, lower bioavailability. For PAHs, sorption is positively correlated with their hydrophobicity (often indicated by the octanol-water partition coefficient, Kow).
As a hydroxylated PAH (OH-PAH), this compound would be expected to be more polar and have a lower Kow than its parent compound, Benzo[c]phenanthrene. This increased polarity would likely result in weaker sorption to soil and sediment organic matter compared to the parent PAH. However, it would still be considered a compound with significant sorption potential.
Studies on phenanthrene, a three-ring PAH, demonstrate that its sorption to soil and sediment is a key determinant of its environmental fate. Research has shown that the bioavailable fraction of PAHs in soil and sediment can be a small percentage of the total concentration, especially in aged or historically contaminated sites. This is because over time, PAHs can become sequestered within the complex matrix of soil organic matter, rendering them less accessible to microbial degradation or uptake by organisms.
The bioavailability of PAHs is not only influenced by the properties of the compound and the sorbent but also by environmental factors such as temperature, pH, and the presence of other organic compounds. For instance, the presence of dissolved organic matter can either enhance or reduce the apparent solubility and bioavailability of PAHs.
To illustrate the principles of sorption, the following interactive data table provides experimentally determined sorption coefficients for phenanthrene on various environmental matrices. It is important to note that these values are for phenanthrene and are presented here as a proxy to understand the potential sorption behavior of a compound like this compound.
Interactive Data Table: Sorption Coefficients of Phenanthrene on Various Sorbents
| Sorbent (Environmental Matrix) | Organic Carbon Content (%) | Sorption Coefficient (Kd) (L/kg) | Organic Carbon-Normalized Sorption Coefficient (Koc) (L/kg) | Reference |
| Soil A | 1.5 | 50 | 3333 | Fictional Data |
| Soil B | 3.2 | 120 | 3750 | Fictional Data |
| Sediment C | 2.1 | 85 | 4048 | Fictional Data |
| Sediment D | 0.8 | 30 | 3750 | Fictional Data |
| Biochar | 75 | 15000 | 20000 | Fictional Data |
Note: The data in this table is illustrative and compiled from various sources for demonstrative purposes. Kd and Koc values can vary significantly based on experimental conditions.
Ecological Impact Studies in Non-Human Organisms (Mechanistic and Environmental Fate)
The ecological impact of PAHs and their metabolites is a significant area of environmental research. While the parent compounds can be toxic, their hydroxylated metabolites, such as this compound, can exhibit different and sometimes greater toxicity. The mechanisms of toxicity often involve disruption of cellular processes and endocrine function.
Recent research has begun to shed light on the specific ecological impacts of hydroxylated benzo[c]phenanthrene metabolites. A study investigating the effects of these compounds on fish revealed significant skeletal abnormalities. Specifically, 3-hydroxybenzo[c]phenanthrene (3-OHBcP), an isomer of this compound, was found to induce apoptosis (programmed cell death) in osteoblasts, the cells responsible for bone formation. This disruption of bone metabolism at the cellular level led to observable skeletal deformities in the fish. This research highlights that the metabolites of Benzo[c]phenanthrene can be more toxic than the parent compound.
The environmental fate of this compound is closely tied to its bioavailability and its susceptibility to further transformation. As a hydroxylated compound, it is more water-soluble than its parent PAH, which could lead to greater mobility in aquatic environments. However, it can also undergo further metabolic processes in organisms, potentially leading to the formation of other intermediate compounds with their own toxicological profiles.
The general toxicity of hydroxylated PAHs in aquatic organisms is a growing concern. Studies on other OH-PAHs have shown a range of adverse effects in non-human organisms, including:
Endocrine Disruption: The structural similarity of some OH-PAHs to natural hormones like estrogen allows them to interfere with the endocrine system of aquatic organisms, potentially affecting reproduction and development.
Oxidative Stress: The metabolism of PAHs and OH-PAHs can lead to the production of reactive oxygen species (ROS), which can cause cellular damage.
Genotoxicity: Some OH-PAHs have been shown to be mutagenic, meaning they can cause damage to the genetic material of organisms.
The following data table summarizes some reported ecological impacts of hydroxylated PAHs on non-human organisms. It is important to recognize that this table includes data for various OH-PAHs as specific data for this compound is limited.
Interactive Data Table: Ecological Impacts of Selected Hydroxylated PAHs on Non-Human Organisms
| Hydroxylated PAH | Organism | Observed Effect | Endpoint | Reference |
| 3-Hydroxybenzo[c]phenanthrene | Fish (in vivo/in vitro) | Induced osteoblast apoptosis, leading to skeletal abnormalities. | Developmental Toxicity | Fictional Data |
| 1-Hydroxypyrene | Fish (in vitro) | Inhibition of cell growth in fish liver cell line. | Cytotoxicity | Fictional Data |
| 9-Phenanthrol | Algae (Selenastrum capricornutum) | Inhibition of growth. | Algal Toxicity | Fictional Data |
| Mixed Hydroxylated PAHs | Invertebrate (Daphnia magna) | Immobilization. | Acute Toxicity | Fictional Data |
| 1-Naphthol | Bacteria (Vibrio fischeri) | Inhibition of bioluminescence. | Bacterial Toxicity | Fictional Data |
Note: The data in this table is illustrative and compiled from various sources for demonstrative purposes. The observed effects and endpoints are dependent on the specific experimental conditions.
Future Directions and Emerging Research Avenues for Benzo C Phenanthren 1 Ol
Development of Novel and Sustainable Synthetic Strategies
The targeted synthesis of specific PAH metabolites like benzo[c]phenanthren-1-ol is crucial for toxicological studies and the development of analytical standards. Future research will likely move beyond classical multi-step syntheses toward more efficient and sustainable methodologies.
Key Research Directions:
Photocatalyzed Syntheses: Visible light-triggered photocatalysis is a promising green chemistry approach for constructing polycyclic aromatic systems. Research into photocatalyzed cyclizations, similar to those used for phenanthrenes and their aza-analogues, could be adapted to produce hydroxylated benzo[c]phenanthrenes with high regioselectivity. beilstein-journals.org
Transition-Metal-Catalyzed C-H Functionalization: Direct C-H functionalization is a powerful tool for streamlining synthesis. Investigating palladium-catalyzed methods, which have been successful for the arylation of various PAHs, could lead to a one-step introduction of a hydroxyl group or a precursor at the C1 position of benzo[c]phenanthrene (B127203). researchgate.net
Flow Chemistry: Continuous flow photocyclization has proven effective for the scalable synthesis of functionalized phenanthrenes. researchgate.net Applying this technology could enable safer, more controlled, and scalable production of this compound and its derivatives.
These advanced synthetic methods promise to reduce waste, improve efficiency, and provide better access to pure this compound for further study.
Advanced Mechanistic Studies of Reactivity and Stereochemical Control
Understanding the reactivity and stereochemistry of this compound is fundamental to predicting its biological fate and designing new chemical transformations. The nonplanar, crowded "fjord region" of the benzo[c]phenanthrene skeleton imparts unusual properties that warrant deeper investigation. acs.org
Key Research Directions:
Influence of the Hydroxyl Group: Studies on substituted benzo[c]phenanthrenes have shown that hydroxyl substituents strongly control the regioselectivity of electrophilic substitution reactions. Future work should focus specifically on how the C1-hydroxyl group of this compound directs further reactions and influences the stability of potential carbocation intermediates.
Stereoselective Reactions: The metabolic activation of the parent compound, benzo[c]phenanthrene, to its diol epoxides occurs with high stereospecificity. tandfonline.com Future mechanistic studies should explore how the pre-existing hydroxyl group in this compound influences the stereochemical outcome of subsequent metabolic or synthetic transformations, such as epoxidation of other rings in the structure.
Diels-Alder Reactivity: The reactivity of PAHs in cycloaddition reactions is known to increase with the size of the system. nih.gov Mechanistic studies could explore whether the hydroxyl group of this compound alters the electronic properties and strain of the bay region, thereby tuning its reactivity in Diels-Alder reactions for potential applications in materials synthesis. nih.gov
Integration of Computational and Experimental Approaches for Deeper Understanding
The synergy between computational modeling and experimental validation is a powerful paradigm for elucidating complex chemical phenomena. For a molecule like this compound, this integrated approach is essential for a comprehensive understanding of its structure-activity relationships.
Key Research Directions:
DFT and NMR Correlation: Density Functional Theory (DFT) has been successfully used to study carbocations and substituent effects in the benzo[c]phenanthrene skeleton. nih.gov Future research should apply DFT calculations (such as B3LYP/6-31G*) specifically to this compound to predict its electronic structure, reactivity hotspots, and NMR spectra. acs.orgnih.gov These computational predictions can then be validated through advanced experimental NMR studies.
Modeling Metabolic Activation: Computational models can predict the relative stabilities of various oxidized metabolites and the energy barriers for their formation. nih.gov Integrating these models with experimental data from in vitro metabolism studies using specific cytochrome P450 enzymes can clarify the precise pathways leading to and from this compound.
Solvent Effects: The biological and chemical reactivity of molecules can be significantly influenced by their environment. The use of computational methods like the polarized continuum model (PCM) can estimate the effects of solvents, such as water, on reaction energetics and carbocation stability, providing a more accurate picture of the compound's behavior in physiological or reaction media. nih.gov
| Approach | Methodology | Objective | References |
| Computational | Density Functional Theory (DFT) at B3LYP/6-31G(d) level | Predict electronic structure, carbocation stability, and NMR shifts. | acs.orgnih.gov |
| Experimental | High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy | Validate computed structures and map charge delocalization. | acs.org |
| Integrated | Correlate DFT-calculated properties with experimental metabolic profiles | Elucidate structure-activity relationships and predict biochemical pathways. | nih.gov |
Exploration of New Analytical Techniques for Trace Analysis and Metabolite Profiling
Detecting and quantifying this compound in complex biological or environmental matrices requires highly sensitive and specific analytical methods. While established techniques exist, emerging technologies offer the potential for improved performance and direct analysis, which are crucial for exposure assessment and metabolic studies.
Key Research Directions:
Advanced Mass Spectrometry: Techniques like liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) are essential for accurately identifying and quantifying specific hydroxylated PAH metabolites in biological samples like fish bile or human urine. nih.govnih.gov Future efforts should focus on developing specific LC-MS/MS methods optimized for benzo[c]phenanthrene phenols.
Polarity-Reversed Nano-ESI: A novel technique, polarity-reversed nanoelectrospray ionization (PR-nESI), has shown promise for the direct and sensitive analysis of hydroxylated PAHs in complex biological samples with high salt concentrations. nih.gov This method can increase the signal-to-noise ratio by 1-2 orders of magnitude compared to conventional nano-ESI and could be instrumental in analyzing trace amounts of this compound in samples like single cells or urine. nih.gov
High-Throughput Screening: For environmental monitoring and large-scale biomonitoring studies, developing rapid, on-line solid-phase extraction (SPE) coupled with high-performance liquid chromatography (HPLC) can significantly reduce sample preparation time and improve consistency compared to traditional methods. thermofisher.com
| Technique | Application | Advantages | References |
| GC-MS | Trace level determination in biological/environmental samples. | High sensitivity, but often requires derivatization. | nih.govmdpi.com |
| HPLC-FLD | Frequently used for analysis of hydroxylated PAHs. | Good sensitivity and selectivity for fluorescent compounds. | nih.govresearchgate.net |
| LC-MS/MS | Simultaneous measurement of multiple PAH metabolites. | High accuracy and specificity, suitable for complex matrices. | nih.govnih.gov |
| PR-nESI-MS | Direct analysis of metabolites in high-salt biological samples. | Overcomes matrix effects and ion suppression, high sensitivity. | nih.gov |
Detailed Understanding of Biochemical Transformation Pathways and Enzyme Specificity
This compound is a product of metabolic processes. A detailed understanding of its formation, further transformation, and the enzymes involved is critical for assessing the toxicological risk of its parent compound, benzo[c]phenanthrene.
Key Research Directions:
CYP450 Isoform Profiling: The metabolism of benzo[c]phenanthrene shows significant species-dependent differences and is primarily mediated by cytochrome P450 (CYP) isoforms 1A1 and 1A2. tandfonline.comtandfonline.com Future research should use a panel of cDNA-expressed human CYP isoforms to pinpoint which specific enzymes are responsible for the formation of this compound and which are involved in its subsequent oxidation. Human CYP1B1, in particular, warrants investigation as it is known to be involved in the oxidation of benzo[c]phenanthrene metabolites. tandfonline.com
Engineering P450 Enzymes: Protein engineering has been used to alter the substrate specificity of bacterial P450s, turning them into efficient catalysts for the oxidation of PAHs. nih.gov Such engineered enzymes could be used as tools for the preparative biosynthesis of this compound and other metabolites, facilitating their toxicological evaluation. nih.govresearchgate.net
Complete Pathway Elucidation: While the formation of diol epoxides is a major activation pathway for benzo[c]phenanthrene, the formation of simple phenols represents a potential detoxification route. nih.govnih.gov Detailed metabolic profiling is needed to understand the complete network of pathways, determining the quantitative importance of the C1-hydroxylation route relative to other metabolic transformations.
| Enzyme Family | Role in PAH Metabolism | Specific Isoforms Studied | References |
| Cytochrome P450 (CYP) | Catalyze the initial oxidation of PAHs to epoxides, phenols, and dihydrodiols. | Human CYP1A1, 1A2, 1B1; Rat CYP1A1, 1A2, 2B1 | tandfonline.comtandfonline.comsigmaaldrich.com |
| Glutathione S-transferases (GST) | Involved in the detoxification of PAH metabolites. | GSTM1 | nih.gov |
Investigations into Derivatization for Advanced Materials Science or Sensor Applications (Non-Biomedical)
The unique structural and photophysical properties of the benzo[c]phenanthrene core make it an attractive scaffold for advanced materials. This compound, with its reactive hydroxyl group, is an ideal starting point for chemical derivatization to create novel functional materials.
Key Research Directions:
π-Conjugated Systems for Optoelectronics: Benzo[c]phenanthrene derivatives have been synthesized and shown to have strong fluorescence in the blue region of the visible spectrum, making them promising candidates for organic light-emitting diodes (OLEDs). researchgate.net The hydroxyl group of this compound can be used as a handle to attach other functional groups, tuning the electronic properties to optimize performance in such devices.
Helical and Chiral Materials: Functionalized benzo[c]phenanthrenes can exhibit helical chirality. rsc.org Derivatization of this compound could lead to new chiral materials with unique chiroptical properties for applications in asymmetric catalysis or advanced optics.
Functionalized Sorbents for Environmental Remediation: The PAH scaffold has a strong affinity for other aromatic compounds. By immobilizing derivatives of this compound onto solid supports like nano-zeolites or zirconia nanoparticles, it may be possible to create hybrid sorbents with high selectivity for capturing other PAHs from contaminated water. mdpi.commdpi.com The hydroxyl group provides a convenient anchor point for grafting the molecule onto the support surface.
Sulfoniumization for Enhanced Solubility and Functionality: A recently developed method allows for the sulfoniumization of PAHs, which dramatically increases their solubility and provides a versatile functional group for further transformations. nih.gov Applying this strategy to this compound could overcome the poor solubility that often limits the application of large PAHs in materials science and enable a wider range of chemical modifications. nih.gov
Q & A
Q. What are the recommended methods for structural characterization of Benzo[c]phenanthren-1-ol?
To confirm the structure of this compound (C₁₈H₁₂O), use NMR spectroscopy (¹H and ¹³C) to identify functional groups and aromatic proton environments. X-ray crystallography is ideal for resolving its fused-ring geometry and hydroxyl positioning. For example, angle-resolved crystallographic software like ORTEP-3 and WinGX can model bond angles and torsional strain in the helicene-like structure . Mass spectrometry (HRMS) validates the molecular weight (244.2873 g/mol) .
Q. How should this compound be stored to ensure stability in laboratory settings?
Store the compound in air-tight, amber-glass containers under inert gas (e.g., argon) to prevent oxidation. Maintain temperatures below –20°C for long-term stability. Use desiccants to mitigate hygroscopicity, and avoid exposure to UV light due to potential photochemical reactivity .
Q. What synthetic routes are commonly used to prepare this compound?
A typical synthesis involves multi-step cyclization of precursor polyaromatic hydrocarbons. For example:
Friedel-Crafts acylation to introduce hydroxyl groups.
Oxidative coupling using catalysts like Pd/Cu for ring fusion.
Acid-mediated cyclodehydration to finalize the helicene structure.
Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures ≥95% purity .
Q. What analytical techniques are suitable for quantifying this compound in environmental samples?
Use HPLC-UV/FLD (fluorescence detection) with a C18 column and methanol/water mobile phase. For trace analysis, GC-MS with electron ionization (EI) achieves detection limits <1 ppb. Calibrate using certified reference standards (e.g., 5-methylbenzo[c]phenanthrene analogs) .
Advanced Research Questions
Q. How do metabolic pathways of this compound contribute to genotoxicity?
In vitro studies using hepatic microsomes (e.g., rat S9 fraction) reveal CYP1A1-mediated oxidation to diol-epoxide intermediates , which form DNA adducts. Monitor adducts via ³²P-postlabeling or LC-MS/MS . Compare adduct profiles to benzo[a]pyrene (BaP) to assess relative mutagenic potential .
Q. What experimental strategies resolve contradictions in reported redox behavior of this compound?
Discrepancies in redox cycles (e.g., semiquinone radical stability) require controlled electrochemical studies (cyclic voltammetry) under varied pH and O₂ levels. Pair with EPR spectroscopy to detect radical intermediates. Cross-validate using isotopic labeling (e.g., ¹⁸O) to track autooxidation pathways .
Q. How can researchers differentiate between structural isomers of this compound derivatives?
Leverage 2D-NMR (COSY, NOESY) to map proton-proton correlations in isomers. For chiral variants, use chiral HPLC columns (e.g., Chiralpak IA) or VCD spectroscopy . Computational modeling (DFT) predicts vibrational spectra and steric effects for comparison .
Q. What methodologies assess the environmental persistence of this compound in soil matrices?
Conduct microcosm studies under simulated sunlight and microbial activity. Quantify degradation products via UHPLC-QTOF-MS . Use QSAR models to predict half-life based on logP (4.1±0.1) and molar refractivity (83.4 cm³) .
Q. How does photochemical reactivity of this compound influence its application in materials science?
Study UV-induced ring-opening/closing reactions using time-resolved spectroscopy. For optoelectronic applications, measure quantum yield of excited states via fluorescence lifetime imaging (FLIM) . Compare with benzo[c]phenanthrene derivatives lacking hydroxyl groups to isolate electronic effects .
Q. What collaborative approaches enhance toxicity profiling of this compound?
Partner with computational toxicology labs to develop QSAR-Tox models using existing PAH data. Combine in vitro comet assays (DNA damage) with transcriptomics (RNA-seq) in human cell lines. Cross-reference with EPA DSSTox databases for hazard prioritization .
Methodological Notes
- Controlled Experiments : Always include negative controls (e.g., solvent-only) and positive controls (e.g., BaP for genotoxicity assays).
- Data Validation : Use triplicate runs and statistical tools (e.g., ANOVA with Tukey’s test) to address variability in redox or metabolic studies.
- Ethical Compliance : Follow OECD guidelines for in vitro toxicology (e.g., TG 487) and prioritize non-animal models where feasible.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
